Bay-55-9837
Description
Properties
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C167H270N52O46/c1-16-86(10)131(162(263)201-105(39-24-29-63-172)145(246)208-117(74-125(176)229)153(254)197-103(37-22-27-61-170)140(241)196-107(41-31-65-187-166(181)182)143(244)203-111(134(178)235)69-93-43-49-97(224)50-44-93)217-159(260)122(80-221)214-147(248)109(55-57-123(174)227)200-151(252)113(68-83(4)5)205-152(253)114(71-94-45-51-98(225)52-46-94)206-144(245)104(38-23-28-62-171)195-139(240)101(35-20-25-59-168)193-136(237)88(12)190-135(236)87(11)192-160(261)129(84(6)7)216-148(249)110(56-58-124(175)228)199-141(242)102(36-21-26-60-169)194-142(243)106(40-30-64-186-165(179)180)198-150(251)112(67-82(2)3)204-146(247)108(42-32-66-188-167(183)184)202-163(264)132(90(14)222)218-156(257)115(72-95-47-53-99(226)54-48-95)207-154(255)118(75-126(177)230)209-155(256)120(77-128(233)234)212-164(265)133(91(15)223)219-157(258)116(70-92-33-18-17-19-34-92)211-161(262)130(85(8)9)215-137(238)89(13)191-149(250)119(76-127(231)232)210-158(259)121(79-220)213-138(239)100(173)73-96-78-185-81-189-96/h17-19,33-34,43-54,78,81-91,100-122,129-133,220-226H,16,20-32,35-42,55-77,79-80,168-173H2,1-15H3,(H2,174,227)(H2,175,228)(H2,176,229)(H2,177,230)(H2,178,235)(H,185,189)(H,190,236)(H,191,250)(H,192,261)(H,193,237)(H,194,243)(H,195,240)(H,196,241)(H,197,254)(H,198,251)(H,199,242)(H,200,252)(H,201,263)(H,202,264)(H,203,244)(H,204,247)(H,205,253)(H,206,245)(H,207,255)(H,208,246)(H,209,256)(H,210,259)(H,211,262)(H,212,265)(H,213,239)(H,214,248)(H,215,238)(H,216,249)(H,217,260)(H,218,257)(H,219,258)(H,231,232)(H,233,234)(H4,179,180,186)(H4,181,182,187)(H4,183,184,188)/t86-,87-,88-,89-,90+,91+,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,129-,130-,131-,132-,133-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMJBXFCQMBYCP-ZBLLYJRDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC5=CNC=N5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC=N5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C167H270N52O46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3742.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
463930-25-8 | |
| Record name | BAY-55-9837 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0463930258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BAY-55-9837 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQD60KZ8RJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Bay-55-9837: A Selective VPAC2 Receptor Agonist
This guide provides a comprehensive technical overview of Bay-55-9837, a potent and selective agonist for the Vasoactive Intestinal Peptide Receptor 2 (VPAC2). Designed for researchers, scientists, and drug development professionals, this document delves into the molecular structure, physicochemical properties, mechanism of action, and key experimental protocols relevant to the study and application of this peptide agonist. The information herein is synthesized from peer-reviewed literature and established methodologies to ensure scientific integrity and practical utility.
Introduction: The Significance of this compound in Modern Research
This compound is a synthetic peptide that has garnered significant interest in various therapeutic areas due to its high selectivity for the VPAC2 receptor, a G protein-coupled receptor (GPCR). This selectivity is crucial, as the VPAC2 receptor is implicated in a range of physiological processes, including glucose homeostasis and neuronal function.[1][2][3] Notably, this compound has been investigated for its potential in treating type 2 diabetes by stimulating glucose-dependent insulin secretion.[2][3] More recently, it has emerged as a promising tool in the study of neurodegenerative diseases, specifically Spinal Muscular Atrophy (SMA), where it has been shown to increase the levels of the essential Survival Motor Neuron (SMN) protein.[4] This guide aims to provide a detailed understanding of this compound, from its fundamental properties to its practical application in a laboratory setting.
Molecular Structure and Physicochemical Properties
This compound is a 31-amino acid peptide with a C-terminal amidation, a modification that enhances its stability and activity.[1][5][6] Its structure was engineered through site-directed mutagenesis based on the sequences of Vasoactive Intestinal Peptide (VIP) and Pituitary Adenylate Cyclase-Activating Peptide (PACAP) to achieve its high selectivity for the VPAC2 receptor.[2]
| Property | Value | Source(s) |
| Molecular Formula | C167H270N52O46 | [1][5][7] |
| Molecular Weight | 3742.29 g/mol | [1][5][7] |
| Amino Acid Sequence | HSDAVFTDNYTRLRKQVAAKKYLQSIKNKRY-NH2 | [1][5] |
| CAS Number | 463930-25-8 | [1][5][7] |
| Purity | ≥95% (typically determined by HPLC) | [1][5][6] |
| Solubility | Soluble in water to at least 2 mg/mL | [1][5] |
| Appearance | White to off-white solid | [1] |
| Storage | Store at -20°C for long-term stability | [5][8] |
Mechanism of Action: Selective Activation of the VPAC2 Receptor
The primary mechanism of action of this compound is its function as a potent and highly selective agonist of the VPAC2 receptor.[1][5][6][8] This selectivity is a key attribute, as it minimizes off-target effects that could arise from the activation of the related VPAC1 and PAC1 receptors.[5][6]
Receptor Binding and Selectivity
This compound exhibits a high binding affinity for the VPAC2 receptor, with a dissociation constant (Kd) of 0.65 nM.[1][8] Its selectivity for VPAC2 over VPAC1 and PAC1 is significant, as demonstrated by competition binding and functional assays.[5][6]
| Receptor | EC50 (cAMP accumulation) | IC50 (Competition binding) |
| VPAC2 | 0.4 nM | 60 nM |
| VPAC1 | 100 nM | 8700 nM |
| PAC1 | >1000 nM | >10000 nM |
Data sourced from Tocris Bioscience and R&D Systems.[5][6]
Downstream Signaling Pathways
Upon binding to the VPAC2 receptor, a Gs-coupled GPCR, this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, mediating the physiological effects of this compound.
In the context of its effects on SMN protein levels, research has shown that this compound-mediated VPAC2 activation leads to the stimulation of the p38 mitogen-activated protein kinase (MAPK) pathway.[4] The activation of p38 MAPK is believed to enhance the stability of the SMN2 mRNA, leading to increased translation and ultimately higher levels of the SMN protein.[4]
Experimental Protocols
The following section provides detailed, step-by-step methodologies for key experiments used to characterize the activity of this compound. These protocols are based on standard laboratory practices and published research.
In Vitro Characterization
This assay is fundamental for determining the functional potency (EC50) of this compound as a VPAC2 receptor agonist. The principle is a competitive enzyme-linked immunosorbent assay (ELISA) to quantify intracellular cAMP levels following cell stimulation.
Methodology:
-
Cell Culture: Culture cells expressing the VPAC2 receptor (e.g., CHO-K1 or HEK293 cells stably transfected with the human VPAC2 receptor) in appropriate media and conditions until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Stimulation:
-
Wash the cells with a serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Prepare serial dilutions of this compound in the same medium.
-
Add the this compound dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis: Lyse the cells using 0.1 M HCl to stop the reaction and stabilize the cAMP.
-
cAMP Quantification (ELISA):
-
Use a commercial cAMP competitive ELISA kit.
-
Briefly, add standards and lysed cell samples to a goat anti-rabbit IgG-coated 96-well plate.
-
Add a fixed amount of alkaline phosphatase-labeled cAMP and a specific rabbit polyclonal antibody to cAMP to each well.
-
Incubate to allow competitive binding of sample/standard cAMP and labeled cAMP to the antibody.
-
Wash the plate to remove unbound reagents.
-
Add a p-nitrophenyl phosphate (pNPP) substrate, which is converted to a yellow product by the bound alkaline phosphatase.
-
Stop the reaction and measure the absorbance at 405 nm. The intensity of the color is inversely proportional to the cAMP concentration.[1][3][6][7]
-
-
Data Analysis: Construct a standard curve and determine the cAMP concentration in each sample. Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
This assay is used to determine the binding affinity (IC50 or Ki) of this compound for the VPAC2 receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the VPAC2 receptor.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes + radioligand (e.g., [125I]-VIP) + buffer.
-
Non-specific Binding (NSB): Cell membranes + radioligand + a high concentration of an unlabeled competitor.
-
Competition: Cell membranes + radioligand + serial dilutions of this compound.
-
-
Incubation: Incubate the plate at a specified temperature and time to reach binding equilibrium.
-
Filtration: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Radioactivity Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the log of the this compound concentration.
-
Fit the data to a one-site competition curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8][9][10]
-
This protocol is used to assess the effect of this compound on the phosphorylation of p38 MAPK and the expression levels of SMN protein.[4]
Methodology:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., neuronal cells or SMA patient-derived fibroblasts) and treat with this compound (e.g., 25 µM) for various time points or a fixed duration (e.g., 24 hours).[4]
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against:
-
Phospho-p38 MAPK (Thr180/Tyr182)
-
Total p38 MAPK (as a loading control for p-p38)
-
SMN protein
-
A housekeeping protein (e.g., β-actin or GAPDH) as a loading control for SMN.
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-p38 signal to the total p38 signal and the SMN signal to the housekeeping protein signal.[4][11][12][13][14][15]
In Vivo Administration
This protocol describes the intraperitoneal (IP) injection of this compound in mice, a common method for assessing its in vivo efficacy.[4]
Methodology:
-
Animal Handling: All procedures must be approved by the institutional animal care and use committee (IACUC).
-
Reagent Preparation: Dissolve this compound in a sterile vehicle, such as phosphate-buffered saline (PBS) or sterile water, to the desired concentration (e.g., for a 0.2 mg/kg dose).[4]
-
Restraint: Gently restrain the mouse to expose the abdomen.
-
Injection Site: Identify the lower right quadrant of the abdomen. This location avoids major organs.
-
Injection:
-
Insert a 25-30 gauge needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no fluid is drawn back, confirming correct needle placement.
-
Inject the this compound solution.
-
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Conclusion
This compound is a powerful research tool with significant therapeutic potential. Its high selectivity for the VPAC2 receptor makes it an ideal probe for elucidating the physiological roles of this receptor and for exploring its potential as a drug target. The detailed molecular properties and experimental protocols provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their studies, thereby advancing our understanding of VPAC2-mediated signaling in health and disease.
References
-
Hadwen, J., et al. (2014). VPAC2 receptor agonist BAY 55-9837 increases SMN protein levels and moderates disease phenotype in severe spinal muscular atrophy mouse models. Orphanet Journal of Rare Diseases, 9, 4. [Link]
-
Isca Biochemicals. (n.d.). Bay 55-9837. Retrieved from [Link]
-
Tsutsumi, M., et al. (2002). A Potent and Highly Selective VPAC2 Agonist Enhances Glucose-Induced Insulin Release and Glucose Disposal: A Potential Therapy for Type 2 Diabetes. Diabetes, 51(5), 1453–1460. [Link]
-
BioCrick. (n.d.). Bay 55-9837. Retrieved from [Link]
-
Li, X., et al. (2021). Therapeutic potential of vasoactive intestinal peptide and its receptor VPAC2 in type 2 diabetes. Frontiers in Endocrinology, 12, 706828. [Link]
-
Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 241-262. [Link]
-
University of Wisconsin-Madison. (n.d.). Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. Retrieved from [Link]
-
Davenport, A. P., et al. (2005). Radioligand binding assays and their analysis. Methods in Molecular Biology, 306, 17-53. [Link]
-
Queen's University. (2012). Intraperitoneal Injection in Mice. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
TREAT-NMD. (2010). Semiquantitative Western Blot (quantification of SMN protein levels). Retrieved from [Link]
-
Virginia Tech. (2017). SOP: Mouse Intraperitoneal Injection. Retrieved from [Link]
-
University of British Columbia. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]
-
Ren, J., et al. (2008). Regulation of SMN Protein Stability. Molecular and Cellular Biology, 28(10), 3218–3226. [Link]
-
ResearchGate. (n.d.). Western blot analysis of total and phospho-p38-MAPK in normal and glaucoma LC cells. Retrieved from [Link]
-
Lefebvre, S., et al. (1995). Survival Motor Neuron Protein in Spinal Muscular Atrophy. Human Molecular Genetics, 4(10), 1903-1908. [Link]
-
Fallini, C., et al. (2011). The Survival of Motor Neuron (SMN) Protein Interacts with the mRNA-Binding Protein HuD and Regulates Localization of Poly(A) mRNA in Primary Motor Neuron Axons. Journal of Neuroscience, 31(10), 3571-3580. [Link]
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Bay-55-9837: A Selective VPAC2 Receptor Agonist for Neuroscience Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Foreword: The exploration of novel molecular pathways that govern neuronal function and survival is a cornerstone of neuroscience research. Within this landscape, the vasoactive intestinal peptide (VIP) system, and specifically the VPAC2 receptor, has emerged as a compelling target for therapeutic intervention in a range of neurological disorders. This guide provides a comprehensive technical overview of Bay-55-9837, a potent and selective VPAC2 receptor agonist. We will delve into its mechanism of action, established preclinical applications, and detailed experimental protocols, offering a robust resource for scientists seeking to leverage this compound in their research endeavors. Our focus is to bridge foundational science with practical application, empowering researchers to design and execute well-controlled, insightful experiments.
Introduction to this compound: A Profile of a Selective Modulator
This compound is a synthetic peptide that acts as a potent and highly selective agonist for the Vasoactive Intestinal Peptide Receptor 2 (VPAC2).[1][2][3] Its high affinity for VPAC2 over the related VPAC1 and PAC1 receptors makes it a valuable tool for dissecting the specific roles of VPAC2-mediated signaling in complex biological systems.[1][3] Initially investigated for its potential in treating type 2 diabetes due to its ability to stimulate glucose-dependent insulin secretion, its applications in neuroscience have since become a significant area of research.[2][4]
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₆₇H₂₇₀N₅₂O₄₆ | [3] |
| Molecular Weight | 3742.29 g/mol | [3] |
| Sequence | HSDAVFTDNYTRLRKQVAAKKYLQSIKNKRY-(NH₂) | [3] |
| Solubility | Soluble to 2 mg/ml in water | [3] |
| Storage | Store lyophilized peptide at -20°C. Reconstituted solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5] | [5] |
Mechanism of Action: The VPAC2 Signaling Cascade
This compound exerts its biological effects by binding to and activating the VPAC2 receptor, a member of the G protein-coupled receptor (GPCR) family.[4] VPAC2 receptors are widely distributed throughout the central nervous system (CNS), including in key areas such as the cerebral cortex, hippocampus, thalamus, and hypothalamus.[4] Upon agonist binding, the VPAC2 receptor preferentially couples to the Gαs protein, initiating a cascade of intracellular events.
The canonical signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This, in turn, activates Protein Kinase A (PKA).[4][6] Furthermore, a critical pathway for the neuro-centric applications of this compound is the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2] This activation has been shown to be instrumental in its therapeutic effects, particularly in the context of neurodegenerative disease models.[1][2]
Research Applications in Neuroscience
Spinal Muscular Atrophy (SMA): A Promising Therapeutic Avenue
The most well-documented neuroscience application of this compound is in preclinical models of Spinal Muscular Atrophy (SMA).[1][7] SMA is a devastating neurodegenerative disease characterized by the loss of motor neurons due to insufficient levels of the Survival Motor Neuron (SMN) protein.[1] Research has demonstrated that this compound can increase SMN protein levels, thereby ameliorating the disease phenotype in mouse models.[1]
Causality of Experimental Choices: The rationale for using this compound in SMA stems from the discovery that activation of the p38 MAPK pathway can increase SMN protein expression.[1] As this compound is a known activator of this pathway and is capable of crossing the blood-brain barrier, it presented a logical candidate for investigation.[1]
Key Findings from Preclinical SMA Studies:
| Parameter | Observation | Mouse Model(s) | Source |
| SMN Protein Levels | ~2-fold increase in brain and spinal cord | SMAΔ7 and Taiw/Jax-SMA | [1] |
| Motor Function | Significant improvement in righting time | SMAΔ7 | [1] |
| Survival | Median survival increased from 14 to 19.5 days | SMAΔ7 | [1] |
| Survival | Median survival increased from 8 to 12 days | Taiw/Jax-SMA | [1] |
Detailed Experimental Protocol: In Vivo Administration in SMA Mouse Models
This protocol is synthesized from the methodology described by Hadwen et al. (2014).[1]
1. Animal Models:
- SMAΔ7 mice
- Taiw/Jax-SMA mice
2. Reagent Preparation:
- Dissolve this compound in sterile phosphate-buffered saline (PBS) or sterile water for injection.
- The recommended concentration for a 0.2 mg/kg dose will depend on the average weight of the mouse pups and the desired injection volume.
3. Dosing and Administration:
- Dosage: 0.2 mg/kg body weight.
- Route of Administration: Intraperitoneal (IP) injection using a 30-gauge needle.
- Treatment Schedule: Twice daily injections starting from postnatal day 1 (P1).
- Control Group: Administer an equal volume of the vehicle (PBS or sterile water) to a control group of SMA mice.
4. Assessment of Motor Function (Righting Time):
- Perform daily assessments of righting time.
- Place the mouse pup on its back on a flat surface.
- Measure the time it takes for the pup to right itself onto all four paws.
5. Western Blot Analysis for SMN Protein Levels:
- Euthanize mice 24 hours after the final dose.
- Harvest brain, spinal cord, muscle, and heart tissues.
- Prepare tissue lysates and perform standard western blot analysis using a primary antibody against the SMN protein.
- Use a loading control, such as actin or tubulin, for normalization.
// Nodes
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Genotyping [label="Genotyping at P0", fillcolor="#FBBC05", fontcolor="#202124"];
Treatment_Group [label="Treatment Group:\nthis compound (0.2 mg/kg)\nTwice Daily IP Injections from P1", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Control_Group [label="Control Group:\nVehicle\nTwice Daily IP Injections from P1", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Monitoring [label="Daily Monitoring:\n- Weight Gain\n- Motor Function (Righting Time)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Endpoint [label="Endpoint:\n- Survival Analysis\n- Tissue Harvest", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Analysis [label="Biochemical Analysis:\nWestern Blot for SMN Protein\n(Brain, Spinal Cord, Muscle)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges
Animal_Model -> Genotyping;
Genotyping -> Treatment_Group;
Genotyping -> Control_Group;
Treatment_Group -> Monitoring;
Control_Group -> Monitoring;
Monitoring -> Endpoint;
Endpoint -> Analysis;
}
Sources
- 1. VPAC2 receptor agonist BAY 55-9837 increases SMN protein levels and moderates disease phenotype in severe spinal muscular atrophy mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bay 55-9837 | VIP Receptors | Tocris Bioscience [tocris.com]
- 4. Mechanisms involved in VPAC receptors activation and regulation: lessons from pharmacological and mutagenesis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Activation of the VPAC2 Receptor Impairs Axon Outgrowth and Decreases Dendritic Arborization in Mouse Cortical Neurons by a PKA-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VPAC2 receptor agonist BAY 55-9837 increases SMN protein levels and moderates disease phenotype in severe spinal muscular atrophy mouse models | springermedicine.com [springermedicine.com]
Bay-55-9837: A Novel Host-Targeting Approach to Inhibit HIV-1 Viral Replication via VPAC2 Receptor Agonism
An In-depth Technical Guide for Researchers
Abstract
The Human Immunodeficiency Virus Type 1 (HIV-1) pandemic continues to present significant therapeutic challenges, primarily due to the emergence of drug-resistant strains and the need for lifelong adherence to complex antiretroviral regimens. The exploration of novel mechanisms to disrupt the viral lifecycle is paramount. This technical guide delves into the unexpected anti-retroviral properties of Bay-55-9837, a compound initially developed for metabolic research. This compound is a potent and highly selective agonist for the Vasoactive Intestinal Peptide Receptor 2 (VPAC2), a G protein-coupled receptor involved in various physiological processes.[1][2] Groundbreaking research has revealed that stimulation of the VPAC2 receptor by agonists like this compound significantly reduces HIV-1 viral replication.[1] Uniquely, this inhibition does not occur at the viral entry or reverse transcription stages but through a novel host-mediated mechanism that prevents the integration of HIV-1 cDNA into the host cell's genome.[3] This document provides a comprehensive overview of the pharmacology of this compound, its specific impact on the HIV-1 lifecycle, the implicated signaling pathways, and detailed experimental protocols for its characterization.
Pharmacological Profile of this compound
This compound is a synthetic peptide originally investigated for its therapeutic potential in type 2 diabetes due to its ability to stimulate glucose-dependent insulin secretion.[4] Its primary mechanism of action is the selective agonism of the VPAC2 receptor. The compound exhibits a high degree of selectivity for VPAC2 over the other related receptors, VPAC1 and PAC1, making it a precise tool for studying VPAC2-mediated signaling pathways.[1]
Table 1: Receptor Selectivity and Potency of this compound
| Receptor Target | Assay Type | Potency / Affinity Metric | Value (nM) | Reference |
|---|---|---|---|---|
| VPAC2 | cAMP Accumulation | EC₅₀ | 0.4 | [1] |
| Competition Binding | IC₅₀ | 60 | [1] | |
| Competition Binding | Kd | 0.65 | [4] | |
| VPAC1 | cAMP Accumulation | EC₅₀ | 100 | [1] |
| Competition Binding | IC₅₀ | 8700 | [1] | |
| PAC1 | cAMP Accumulation | EC₅₀ | >1000 | [1] |
| | Competition Binding | IC₅₀ | >10000 |[1] |
This high selectivity ensures that observed biological effects can be confidently attributed to the activation of the VPAC2 receptor, minimizing off-target confounding variables.
Core Mechanism: Inhibition of HIV-1 Integration
The lifecycle of HIV-1 involves several distinct stages, each a potential target for antiretroviral therapy. These include viral entry (fusion and co-receptor binding), reverse transcription, integration, and viral maturation (protease-mediated cleavage).[5][6][7] this compound introduces a paradigm distinct from conventional non-nucleoside reverse transcriptase inhibitors (NNRTIs) or protease inhibitors.[8][9]
Studies have demonstrated that daily stimulation of VPAC2 receptors with specific agonists can inhibit productive HIV-1 infection (both X4 and R5 tropic strains) by up to 90% in both cell lines and primary peripheral blood mononuclear cells (PBMCs).[3] Crucially, this effect is not a result of:
-
Alterations in cell surface co-receptor (CXCR4/CCR5) expression.[3]
-
Induction of apoptosis in target cells.[3]
-
Blocking viral entry or the process of reverse transcription.[3]
Instead, the inhibitory action of this compound occurs at a post-entry stage. Evidence strongly indicates that VPAC2 receptor agonism exerts an inhibitory effect on the ability of the newly synthesized HIV-1 cDNA to integrate into the host cell's genome.[3] This blockade of the integration step is a critical disruption, as successful integration is required for the establishment of a productive, long-term infection and the formation of the latent viral reservoir.
Implicated Signaling Pathway
VPAC2 is a G protein-coupled receptor, and its activation by this compound initiates a downstream intracellular signaling cascade. While the precise link between this cascade and the inhibition of HIV-1 integration is an active area of research, studies in other fields have shown that VPAC2 activation can stimulate the p38 MAPK pathway.[10][11] It is plausible that this or other host cell signaling pathways, once activated, create an intracellular environment that is non-permissive for the HIV-1 pre-integration complex (PIC) to successfully dock with and integrate into the host chromatin.
Figure 1: Hypothesized signaling pathway for this compound-mediated inhibition of HIV-1 integration.
Experimental Validation: Protocols & Workflow
Validating the anti-HIV-1 activity and mechanism of this compound requires a multi-step, systematic approach. The following protocols provide a framework for researchers to replicate and expand upon these findings.
Figure 2: Logical workflow for characterizing the anti-HIV-1 activity of this compound.
Protocol 1: In Vitro HIV-1 Replication Assay in PBMCs
Objective: To determine the dose-dependent effect of this compound on the replication of a wild-type HIV-1 strain in primary human cells.
Methodology:
-
PBMC Isolation: Isolate PBMCs from whole blood of healthy, HIV-negative donors using Ficoll-Paque density gradient centrifugation.
-
Cell Stimulation: Culture the isolated PBMCs in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and 2 µg/mL Phytohemagglutinin (PHA) for 3 days to stimulate T-cell activation.
-
Infection: After stimulation, wash the cells and infect with a known infectious dose (e.g., TCID₅₀ of 100) of an HIV-1 laboratory strain (e.g., HIV-1NL4-3) for 4 hours at 37°C.
-
Treatment: Wash the cells to remove unbound virus and resuspend in fresh medium containing Interleukin-2 (IL-2) (20 U/mL). Distribute the cells into a 96-well plate and add serial dilutions of this compound (e.g., from 0.1 nM to 1 µM). Include a "no drug" virus control and a "no virus" cell control.
-
Incubation & Monitoring: Culture the cells for 7-10 days, collecting a portion of the supernatant every 2-3 days. Replenish with fresh medium containing the corresponding concentration of this compound.
-
Endpoint Measurement: Quantify the amount of viral replication in the collected supernatants using a p24 antigen ELISA kit.
-
Data Analysis: Plot the p24 concentration over time for each drug concentration. Calculate the IC₅₀ (the concentration of drug that inhibits viral replication by 50%) at the peak of infection.
Protocol 2: Single-Round Infectivity Assay
Objective: To confirm that this compound acts at a post-entry stage of the viral lifecycle.
Methodology:
-
Virus Production: Generate Env-pseudotyped viruses by co-transfecting 293T cells with an Env-deficient HIV-1 backbone plasmid carrying a luciferase reporter gene (e.g., pNL4-3.Luc.R-E-) and a plasmid expressing an HIV-1 envelope protein (e.g., from a specific viral strain).
-
Cell Plating: Seed a target cell line that expresses CD4, CXCR4, and CCR5 (e.g., TZM-bl cells) in a 96-well plate and allow them to adhere overnight.
-
Treatment & Infection: Pre-treat the TZM-bl cells with serial dilutions of this compound for 2 hours. Subsequently, add the pseudovirus supernatant to the wells. As a control, include an entry inhibitor (e.g., Maraviroc for a CCR5-tropic virus) and a reverse transcriptase inhibitor (e.g., Nevirapine).
-
Incubation: Incubate the plates for 48 hours at 37°C. This allows for a single round of entry, reverse transcription, integration, and reporter gene expression.
-
Endpoint Measurement: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase readings to the "no drug" control. If this compound inhibits luciferase expression similarly to the reverse transcriptase inhibitor but not the entry inhibitor (when added post-infection), it indicates a post-entry mechanism.
Protocol 3: Quantification of Integrated HIV-1 DNA via Alu-PCR
Objective: To directly measure the effect of this compound on the integration of viral DNA into the host genome.
Methodology:
-
Infection and Treatment: Infect a suitable cell line (e.g., Jurkat T-cells) with DNase-treated HIV-1 stock in the presence or absence of this compound and an integrase inhibitor control (e.g., Raltegravir).
-
Genomic DNA Extraction: At 48 hours post-infection, harvest the cells and extract total genomic DNA using a commercial kit, ensuring high purity.
-
First-Round PCR: Perform a nested PCR. The first round uses a forward primer specific to a highly repetitive human Alu sequence and a reverse primer specific to the HIV-1 Gag region. This ensures that only viral DNA integrated near an Alu element is amplified.
-
Second-Round (qPCR): Use the product from the first round as a template for a quantitative PCR (qPCR) reaction. This second round uses a set of primers and a probe internal to the HIV-1 LTR region.
-
Normalization: Separately, quantify a host housekeeping gene (e.g., GAPDH) from the same genomic DNA samples to normalize for the amount of input DNA.
-
Data Analysis: Compare the amount of amplified integrated HIV-1 DNA in the this compound-treated samples to the untreated control. A significant reduction, similar to that seen with the integrase inhibitor, confirms that the drug blocks viral integration.[3]
Implications and Future Directions
The discovery of this compound's anti-HIV-1 activity opens up a novel therapeutic avenue focused on modulating host cell pathways to create an anti-viral state.
-
Novelty of Mechanism: Targeting a host receptor like VPAC2 to inhibit viral integration is a fundamentally different strategy from directly targeting viral enzymes. This approach could be effective against viral strains that have developed resistance to conventional drugs targeting the reverse transcriptase or protease enzymes.[12][13]
-
High Barrier to Resistance: Viruses may find it more difficult to develop resistance to a host-targeted therapy, as they would need to adapt to a change in the host cellular environment rather than simply mutating a single viral protein.
-
Challenges and Considerations: Modulating a host receptor is not without risks. VPAC2 is involved in various physiological functions, and systemic agonism could lead to off-target effects, as suggested by studies in different disease models where adverse outcomes were observed.[14] Future drug development would need to focus on maximizing the anti-viral effect while minimizing systemic side effects, perhaps through targeted delivery or by identifying the specific downstream effector of the anti-integration signal, which could then be targeted more directly.
References
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Yamamoto, N., et al. (2012). Novel Postentry Inhibitor of Human Immunodeficiency Virus Type 1 Replication Screened by Yeast Membrane-Associated Two-Hybrid System. Journal of Virology, 86(12), 6547-6557. Retrieved from [Link]
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The Lancet HIV. (2015). Safety and efficacy of an HIV-1 attachment inhibitor. YouTube. Retrieved from [Link]
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Gourlet, P., et al. (2007). Development of selective agonists and antagonists for the human vasoactive intestinal peptide VPAC2 receptor. Peptides, 28(9), 1703-1709. Retrieved from [Link]
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Farooq, F., et al. (2014). VPAC2 receptor agonist BAY 55-9837 increases SMN protein levels and moderates disease phenotype in severe spinal muscular atrophy mouse models. Human Molecular Genetics, 23(9), 2265-2279. Retrieved from [Link]
-
Wågsäter, D., et al. (2012). The specific VPAC2 agonist Bay 55-9837 increases neuronal damage and hemorrhagic transformation after stroke in type 2 diabetic rats. Neuropeptides, 46(6), 327-332. Retrieved from [Link]
-
Farooq, F., et al. (2014). Model for VPAC2 receptor agonist (BAY 55-9837) action. ResearchGate. Retrieved from [Link]
-
Martinez, M., et al. (2011). HIV-1 integration is inhibited by stimulation of the VPAC2 neuroendocrine receptor. Journal of Leukocyte Biology, 90(5), 987-995. Retrieved from [Link]
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Singh, K., et al. (2022). New antiretroviral inhibitors and HIV-1 drug resistance: more focus on 90% HIV-1 isolates? FEMS Microbiology Reviews, 46(1). Retrieved from [Link]
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Reading, C. L., et al. (2010). Peptide sugar mimetics prevent HIV type 1 replication in peripheral blood mononuclear cells in the presence of HIV-positive antiserum. AIDS Research and Human Retroviruses, 26(2), 149-160. Retrieved from [Link]
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Tamamura, H., et al. (2010). Rev-derived peptides inhibit HIV-1 replication by antagonism of Rev and a co-receptor, CXCR4. Bioorganic & Medicinal Chemistry Letters, 20(14), 4219-4222. Retrieved from [Link]
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De Clercq, E. (2019). The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic. Medicinal Research Reviews, 39(4), 1356-1393. Retrieved from [Link]
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Ramirez, J., & Ricardo-Dukelow, M. (2012). Attenuation of HIV-1 replication in macrophages by cannabinoid receptor 2 agonists. Journal of Neuroimmune Pharmacology, 7(4), 899-911. Retrieved from [Link]
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Clinical Info .HIV.gov. (2024). What to Start: Non-Nucleoside Reverse Transcriptase Inhibitor Regimens. Retrieved from [Link]
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Sharma, P., et al. (2014). HIV-1 associated Topoisomerase IIβ kinase: a potential pharmacological target for viral replication. Current HIV Research, 12(2), 119-129. Retrieved from [Link]
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Tilocca, B., et al. (2022). HIV and Drug-Resistant Subtypes. International Journal of Molecular Sciences, 23(19), 11296. Retrieved from [Link]
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Hughes, A., & Anson, D. (2018). BAY 55-9837 (10 M) increases the amplitude of bioluminescence. ResearchGate. Retrieved from [Link]
-
Tremblay, C. (2004). Effects of HIV-1 Entry Inhibitors in Combination. Current Pharmaceutical Design, 10(15), 1861-1866. Retrieved from [Link]
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Clinical Info .HIV.gov. (2024). What to Start: Non-Nucleoside Reverse Transcriptase Inhibitor Regimens. Retrieved from [Link]
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Koh, Y., et al. (2018). Single-Agent and Fixed-Dose Combination HIV-1 Protease Inhibitor Drugs in Fission Yeast (Schizosaccharomyces pombe). Viruses, 10(9), 461. Retrieved from [Link]
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Smith, S., et al. (2019). Non-Nucleoside Reverse Transcriptase Inhibitors Join Forces with Integrase Inhibitors to Combat HIV. Viruses, 11(9), 803. Retrieved from [Link]
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Montefiori, D. (2025). Protocol for the Preparation and Titration of HIV-1 Env-pseudotyped and IMC Viruses. Duke University. Retrieved from [Link]
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Medicosis Perfectionalis. (2022). Pharmacology - HIV antiretroviral drugs (classes, mechanism of action and side effects). YouTube. Retrieved from [Link]
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Pasternak, A., et al. (2021). Non-nucleoside reverse transcriptase inhibitor-based combination antiretroviral therapy is associated with lower cell-associated HIV RNA and DNA levels compared to protease inhibitor-based therapy. eLife, 10, e68174. Retrieved from [Link]
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de Jong, J., et al. (2019). HIV-1 anchor inhibitors and membrane fusion inhibitors target distinct but overlapping steps in virus entry. Journal of Biological Chemistry, 294(41), 15069-15082. Retrieved from [Link]
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Tilton, J. C., & Doms, R. W. (2010). HIV-1 Entry Inhbitors: An Overview. Current Topics in Microbiology and Immunology, 339, 43-68. Retrieved from [Link]
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Kvaratskhelia, M., et al. (2014). Clinical Use of Inhibitors of HIV-1 Integration: Problems and Prospects. Acta Naturae, 6(1), 19-27. Retrieved from [Link]
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Life Science Production. (n.d.). Bay 55-9837. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: In Vivo Efficacy of Bay-55-9837 in Murine Models
Introduction: The Therapeutic Potential of Bay-55-9837
This compound is a potent and highly selective synthetic peptide agonist for the Vasoactive Intestinal Peptide Receptor 2 (VPAC2).[1][2] The VPAC2 receptor, a G protein-coupled receptor, is a key regulator in diverse physiological processes. Initially investigated for its therapeutic potential in type 2 diabetes due to its ability to stimulate glucose-dependent insulin secretion,[1][3][4] this compound has emerged as a promising candidate for other indications, most notably Spinal Muscular Atrophy (SMA).[5][6]
In the context of SMA, a devastating neuromuscular disorder caused by reduced levels of the Survival Motor Neuron (SMN) protein, this compound offers a novel therapeutic strategy.[5][6] Research has demonstrated that activation of the VPAC2 receptor by this compound initiates a downstream signaling cascade involving the p38 MAPK pathway.[5] This activation ultimately leads to an increase in the expression of the SMN protein from the SMN2 gene, effectively compensating for the deficient SMN1 gene in SMA patients.[5][6] Preclinical studies in mouse models of severe SMA have shown that treatment with this compound not only increases SMN protein levels in critical tissues like the brain and spinal cord but also ameliorates the disease phenotype, improving motor function and weight gain.[5]
This document provides a detailed guide for researchers on the design and execution of in vivo experiments using this compound in mice, drawing from established preclinical protocols to ensure scientific rigor and reproducibility.
Mechanism of Action: VPAC2-Mediated SMN Upregulation
The therapeutic effect of this compound in SMA models is grounded in its ability to modulate gene expression via a specific signaling pathway. The compound's high affinity for the VPAC2 receptor triggers a cascade that has been shown to be protective in neuronal contexts.
Caption: Experimental workflow for this compound efficacy study in SMA mice.
Materials & Animals:
-
SMAΔ7 breeding pairs and resulting litters
-
Prepared this compound dosing solution (0.2 mg/kg)
-
Vehicle control solution (PBS/dH₂O)
-
30-gauge needles and 0.3 mL insulin syringes [5]* Warming pad for neonatal mice
-
Calibrated scale for daily weight measurements
Procedure:
-
Animal Preparation (Postnatal Day 0 - P0): a. At birth (P0), genotype pups to identify SMAΔ7 mice and their heterozygous/wild-type littermates. b. Randomly assign SMAΔ7 mice to either the vehicle control group or the this compound treatment group. Include heterozygous littermates as additional controls.
-
Treatment Administration (Starting P1): a. Beginning on P1, administer either vehicle or this compound (0.2 mg/kg) via IP injection twice daily. b. To perform the IP injection on a pup, hold it gently but firmly, exposing the lower abdominal quadrants. Insert the 30-gauge needle at a shallow angle to avoid puncturing internal organs. c. Return the pup to its mother immediately after injection.
-
Daily Monitoring and Phenotypic Analysis: a. Record the body weight of each pup daily at the same time. b. Perform a motor function test, such as the righting reflex time. Place the pup on its back and record the time it takes to flip over onto all four paws. [5]A longer time indicates poorer motor function. c. Continue daily treatment and monitoring until the designated experimental endpoint (e.g., P7 for tissue collection). [5]4. Endpoint Tissue Collection (P7): a. Euthanize mice in accordance with approved institutional animal care and use committee (IACUC) guidelines, typically 24 hours after the final dose. [5] b. Rapidly dissect and harvest tissues of interest (e.g., brain, spinal cord, skeletal muscle, heart). [5] c. Snap-freeze tissues in liquid nitrogen and store at -80°C for subsequent biochemical analysis (e.g., Western blotting).
Endpoint Analysis: Validating Therapeutic Effect
The primary endpoints should directly assess the compound's mechanism of action and its impact on the disease phenotype.
-
Western Blotting: This is a crucial assay to confirm the molecular target engagement.
-
SMN Protein: Probe tissue lysates for total SMN protein. A significant increase in SMN levels in the this compound group compared to the vehicle group validates the compound's primary effect.
-
p38 MAPK Pathway: To confirm the mechanism of action, probe for both total p38 and phosphorylated p38 (p-p38). An increased ratio of p-p38 to total p38 indicates activation of the target pathway. [5]* Phenotypic Data Analysis:
-
Body Weight: Plot the daily body weights for each group. Statistical analysis (e.g., two-way ANOVA) can determine if this compound treatment leads to significant weight gain compared to vehicle-treated SMA mice. [5] * Motor Function: Compare the righting times between treatment groups. A significant decrease in righting time in the treated group indicates an improvement in motor function. [5] By following these detailed protocols and considerations, researchers can effectively evaluate the in vivo efficacy of this compound in murine models, contributing to the development of novel therapeutics for devastating diseases like Spinal Muscular Atrophy.
-
References
-
Farooq, F., Hadwen, J., MacKenzie, D., et al. (2013). VPAC2 receptor agonist BAY 55-9837 increases SMN protein levels and moderates disease phenotype in severe spinal muscular atrophy mouse models. PLoS ONE, 8(10), e77714. [Link]
-
ResearchGate. (n.d.). Model for VPAC2 receptor agonist (BAY 55-9837) action. Retrieved from [Link]
-
Y-P, C., J, J., A, W., et al. (2013). The specific VPAC2 agonist Bay 55-9837 increases neuronal damage and hemorrhagic transformation after stroke in type 2 diabetic rats. Neuropeptides, 47(2), 133-7. [Link]
-
Tsutsumi, M., et al. (2002). A Potent and Highly Selective VPAC2 Agonist Enhances Glucose-Induced Insulin Release and Glucose Disposal: A Potential Therapy for Type 2 Diabetes. Diabetes, 51(5), 1453-1460. [Link]
-
Bergmann, R., et al. (2021). Development of a ghrelin receptor inverse agonist for positron emission tomography. Oncotarget, 12(5), 426-441. [Link]
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Life Science Production. (n.d.). Bay 55-9837. Retrieved from [Link]
-
Fenske, R. J., et al. (2021). Systemic Metabolic Alterations Correlate with Islet-Level Prostaglandin E2 Production and Signaling Mechanisms That Predict β-Cell Dysfunction in a Mouse Model of Type 2 Diabetes. International Journal of Molecular Sciences, 22(2), 793. [Link]
-
Fromy, B., et al. (2004). Evidence for the involvement of VPAC1 and VPAC2 receptors in pressure-induced vasodilatation in rodents. The Journal of Physiology, 558(Pt 2), 547-556. [Link]
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Harmar, A. J., et al. (2012). Pharmacology and functions of receptors for vasoactive intestinal peptide and pituitary adenylate cyclase-activating polypeptide: IUPHAR Review 1. British Journal of Pharmacology, 166(1), 4-17. [Link]
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Ottaway, C. A. (1984). Interaction of vasoactive intestinal peptide with mouse lymphocytes: specific binding and the modulation of mitogen responses. The Journal of Experimental Medicine, 160(4), 1054-1069. [Link]
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Cocks, T. M., et al. (1999). In vivo evidence that protease-activated receptors 1 and 2 modulate gastrointestinal transit in the mouse. British Journal of Pharmacology, 127(2), 449-457. [Link]
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Ekblad, E., et al. (2020). Vasoactive intestinal peptide regulates ileal goblet cell production in mice. Neurogastroenterology & Motility, 32(11), e13926. [Link]
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Fabricio, G. S. C., et al. (2022). The VIP/VPAC1R Pathway Regulates Energy and Glucose Homeostasis by Modulating GLP-1, Glucagon, Leptin and PYY Levels in Mice. International Journal of Molecular Sciences, 23(6), 2975. [Link]
-
Su, D., et al. (2015). Decreased adiposity and enhanced glucose tolerance in shikonin treated mice. Obesity (Silver Spring), 23(12), 2465-2472. [Link]
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Fromy, B., et al. (2004). Evidence for the involvement of VPAC1 and VPAC2 receptors in pressure-induced vasodilatation in rodents. The Journal of Physiology, 558(Pt 2), 547-556. [Link]
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Laber, S., et al. (2021). Ghrelin receptor agonist MK0677 and overnight fasting do not rescue deficient fear extinction in 129S1/SvImJ mice. Frontiers in Behavioral Neuroscience, 15, 762287. [Link]
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Application Notes and Protocols: Investigating the Effects of Bay-55-9837 on Neuronal Cell Lines
Abstract
This document provides a comprehensive guide for researchers utilizing Bay-55-9837 in neuronal cell culture models. This compound is a potent and highly selective peptide agonist for the Vasoactive Intestinal Peptide Receptor 2 (VPAC2).[1] Its application in neuroscience research is primarily centered on its ability to modulate specific intracellular signaling pathways with neuroprotective and therapeutic potential. A key mechanism of action involves the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which has been shown to increase the expression of Survival Motor Neuron (SMN) protein.[2] This makes this compound a valuable tool for studying neurodegenerative diseases like Spinal Muscular Atrophy (SMA), where SMN protein deficiency is the primary cause.[2][3] This guide details the underlying mechanism of action, provides validated, step-by-step protocols for cell treatment and downstream analysis, and offers expected outcomes to facilitate experimental design and interpretation.
Section 1: Mechanism of Action - The VPAC2 to p38 MAPK Signaling Axis
The primary mechanism by which this compound exerts its effects in neuronal cells is through the activation of a specific G-protein coupled receptor, VPAC2. This interaction initiates a downstream signaling cascade that culminates in the modulation of gene and protein expression critical for neuronal health and survival.
Causality of the Pathway:
-
Receptor Binding: this compound selectively binds to and activates the VPAC2 receptor, a class B GPCR.[1]
-
G-Protein Activation: Upon agonist binding, the VPAC2 receptor undergoes a conformational change, leading to the activation of associated intracellular G-proteins.
-
p38 MAPK Activation: In neuronal cells, this signaling cascade leads to the phosphorylation and subsequent activation of p38 MAPK.[2] The phosphorylation status of p38 is a direct indicator of pathway activation.
-
SMN Protein Upregulation: Activated p38 MAPK has been shown to stabilize the SMN transcript and increase the translation of SMN protein.[2][3] This specific downstream effect is the cornerstone of its therapeutic potential for SMA.
The following diagram illustrates this critical signaling pathway.
Caption: General experimental workflow for this compound treatment.
3.1 Protocol: Treatment of Neuronal Cells with this compound
This protocol is based on the methodology described by Sargsyan et al. (2012). [2]
-
Cell Seeding: Seed NT2 or MN-1 cells in 6-well plates at a density of 5 x 10⁵ cells per well in their appropriate culture medium.
-
Adherence: Incubate the cells for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Preparation of Treatment Media: Prepare fresh treatment media by diluting the this compound stock solution to the desired final concentration (e.g., 0.25 µM) in culture medium. Prepare a vehicle control medium containing an equivalent volume of PBS.
-
Treatment: Aspirate the old medium from the cells and replace it with 2 mL of the prepared treatment or vehicle medium.
-
Incubation: Return the plates to the incubator and treat for the desired duration. For time-course experiments, a range of 0 to 24 hours is recommended. [2]6. Harvesting: After incubation, proceed immediately to cell harvesting for downstream analysis (e.g., protein extraction for Western blot or cell viability assay).
3.2 Protocol: Assessment of SMN and p-p38 Upregulation by Western Blot
This protocol provides a validated method to quantify changes in protein expression. [2][4][5]
-
Cell Lysis:
-
Place the 6-well plate on ice and wash cells once with 1 mL of ice-cold PBS.
-
Aspirate PBS and add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. [4][5] * Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. [4]2. Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA Protein Assay Kit according to the manufacturer's instructions. [6]3. Sample Preparation & SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Mix the normalized lysate with 4X Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run electrophoresis. [5]4. Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. [7]5. Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. [7]6. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation with primary antibodies diluted in blocking buffer.
-
Recommended Antibodies: anti-SMN, anti-phospho-p38, anti-total-p38, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
-
Washing & Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [5]8. Detection: Wash the membrane again three times with TBST. Apply an ECL reagent and visualize the bands using a chemiluminescence detection system. [5] 3.3 Protocol: Assessment of Cell Viability using MTT Assay
-
This assay ensures that the observed effects of this compound are not due to cytotoxicity. [8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well in 100 µL of medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound and a vehicle control, as described in Protocol 3.1. Include a "no-cell" blank control.
-
MTT Addition: After the treatment period (e.g., 24 hours), add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well. 4. Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells. 5. Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well. [9][10]6. Measurement: Incubate the plate overnight in the incubator to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. [9][10]
Section 4: Data Analysis and Expected Outcomes
| Assay | Cell Line | Treatment | Expected Outcome | Rationale |
| Western Blot | NT2, MN-1 | 0.25 µM this compound for 24h | ~2-fold increase in SMN protein levels. [2] | Confirms the primary therapeutic effect of the compound. |
| Western Blot | NT2 | 0.25 µM this compound | Time-dependent increase in phospho-p38/total-p38 ratio. [2] | Validates the activation of the target p38 MAPK pathway. |
| MTT Assay | Any neuronal line | Therapeutic doses of this compound | No significant decrease in cell viability compared to vehicle. | Ensures observed effects are specific and not due to toxicity. |
Section 5: Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No increase in SMN protein | 1. This compound degradation.2. Cell line is non-responsive.3. Sub-optimal treatment time/concentration.4. Poor antibody quality. | 1. Use fresh aliquots of this compound; avoid freeze-thaw cycles.2. Confirm VPAC2 receptor expression in your cell line. Test on a positive control line like NT2.<[2]br>3. Perform a dose-response and time-course experiment.4. Validate your primary antibody with a positive control lysate. |
| High cell death in all wells | 1. Contamination.2. Compound cytotoxicity at high concentrations.3. Harsh cell handling. | 1. Check for contamination in the cell culture.2. Perform a dose-response MTT assay to determine the non-toxic concentration range.3. Handle cells gently during media changes and washing steps. |
| High background on Western blot | 1. Insufficient blocking.2. Antibody concentration too high.3. Insufficient washing. | 1. Increase blocking time to 1.5-2 hours or try a different blocking agent (e.g., BSA).2. Titrate primary and secondary antibodies to optimal dilutions.3. Increase the number and duration of TBST washes. [5] |
References
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Western Blotting for Neuronal Proteins - Protocols.io. (2024). protocols.io. [Link]
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Progress in Brain Cannabinoid CB2 Receptor Research: From Genes to Behavior - PMC. (2018). National Center for Biotechnology Information. [Link]
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Immunofluorescence for Primary Brain Cell Cultures - Protocols.io. (2023). protocols.io. [Link]
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Commentary: Functional Neuronal CB2 Cannabinoid Receptors in the CNS. (n.d.). Frontiers in Pharmacology. [Link]
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Sargsyan, E., et al. (2012). VPAC2 receptor agonist BAY 55-9837 increases SMN protein levels and moderates disease phenotype in severe spinal muscular atrophy mouse models. Molecular Neurodegeneration. [Link]
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An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential. (n.d.). Journal of Basic and Clinical Physiology and Pharmacology. [Link]
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Cannabinoid Receptor 2 Signaling in Neurodegenerative Disorders: From Pathogenesis to a Promising Therapeutic Target - Frontiers. (2016). Frontiers in Neuroscience. [Link]
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(PDF) Western Blotting for Neuronal Proteins v1 - ResearchGate. (2024). ResearchGate. [Link]
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Immunofluorescence Microscopy of Neural Cells Differentiated from Peripheral Blood-Derived Cells - JoVE. (2025). Journal of Visualized Experiments. [Link]
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Western blot for tissue extract - Protocols.io. (2024). protocols.io. [Link]
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CB2 receptor in the CNS: From immune and neuronal modulation to behavior | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
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Assessment of cell viability in primary neuronal cultures - PubMed. (2008). National Center for Biotechnology Information. [Link]
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Indirect immunofluorescence staining of cultured neural cells - PubMed. (n.d.). National Center for Biotechnology Information. [Link]
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iCell DopaNeurons Application Protocol: Immunofluorescent Labeling - FujiFilm Cellular Dynamics. (n.d.). FujiFilm Cellular Dynamics. [Link]
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Immunofluorescence Staining | A Typical Workflow - ibidi. (n.d.). ibidi GmbH. [Link]
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Cell Viability Assay Service - Creative Biolabs. (n.d.). Creative Biolabs. [Link]
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Cell Viability Assay (MTT Assay) Protocol. (2023). protocols.io. [Link]
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Model for VPAC2 receptor agonist (BAY 55-9837) action. - ResearchGate. (n.d.). ResearchGate. [Link]
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A Cannabinoid 2-Selective Agonist Inhibits Allogeneic Skin Graft Rejection In Vivo. (2022). Frontiers in Immunology. [Link]
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Δ8-THC Induces Up-Regulation of Glutamatergic Pathway Genes in Differentiated SH-SY5Y: A Transcriptomic Study - MDPI. (2023). MDPI. [Link]
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The specific VPAC2 agonist Bay 55-9837 increases neuronal damage and hemorrhagic transformation after stroke in type 2 diabetic rats - PubMed. (2012). National Center for Biotechnology Information. [Link]
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Cannabidiol Protects Dopaminergic Neuronal Cells from Cadmium - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Cannabinoid receptor subtype influence on neuritogenesis in human SH-SY5Y cells - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Impact of cannabinoids on synapse markers in an SH-SY5Y cell culture model. (n.d.). PLOS ONE. [Link]
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The Anticancer Effect of Cannabinoid 2 Agonist L-759633 on C6 and SH-SY5Y Cell Lines. (2025). Cumhuriyet Medical Journal. [Link]
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Anti-neuroinflammatory effects of GPR55 antagonists in LPS-activated primary microglial cells - PubMed. (2018). National Center for Biotechnology Information. [Link]
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(PDF) Anti-Inflammatory Effects of GPR55 Agonists and Antagonists in LPS-Treated BV2 Microglial Cells - ResearchGate. (2024). ResearchGate. [Link]
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Bay-55-9837 dose-response curve analysis
Application Note & Protocol
Comprehensive Guide to Dose-Response Analysis of G-Protein Coupled Receptor (GPCR) Agonists
A Note on the Target: Scientific Clarity and Protocol Generalization
Initial interest was expressed in the dose-response analysis of Bay-55-9837 in the context of cannabinoid receptors. It is imperative to clarify that this compound is a potent and highly selective agonist for the Vasoactive Intestinal Peptide Receptor 2 (VPAC2), not the cannabinoid receptors (CB1/CB2).[1][2][3] Its mechanism of action involves the activation of downstream pathways such as the p38 MAPK pathway.[4][5]
This guide, therefore, will provide a comprehensive and broadly applicable framework for the dose-response analysis of G-Protein Coupled Receptor (GPCR) agonists. While the principles and protocols detailed herein are applicable to a wide range of GPCRs, including VPAC2, we will use the well-characterized cannabinoid receptors (CB1 and CB2) as a primary example to illustrate the experimental workflows. This approach allows for a detailed exploration of established methodologies, such as radioligand binding and cAMP functional assays, which are fundamental to GPCR pharmacology.
Introduction: The Imperative of Dose-Response Analysis in Pharmacology
The characterization of a novel therapeutic agent's interaction with its target receptor is a cornerstone of drug discovery and development. A dose-response analysis is fundamental to this process, providing quantitative insights into a compound's potency, efficacy, and mechanism of action. This analysis typically yields a sigmoidal curve that plots the magnitude of the biological response against the concentration of the compound.[6][7] From this curve, key parameters such as the half-maximal effective concentration (EC50) can be derived, which represents the concentration of an agonist that produces 50% of the maximal response.[8][9] A lower EC50 value indicates higher potency.[6]
G-Protein Coupled Receptors (GPCRs) are a large family of transmembrane receptors that represent a major class of drug targets.[10][11] Upon agonist binding, GPCRs activate intracellular signaling pathways, often leading to changes in the concentration of second messengers, such as cyclic adenosine monophosphate (cAMP).[10][12][13] Therefore, quantifying these downstream effects is a reliable method for determining agonist activity.
This application note provides a detailed guide for researchers to conduct a comprehensive dose-response analysis of a GPCR agonist, from initial target engagement to in vivo efficacy. We will detail protocols for:
-
In Vitro Radioligand Binding Assays: To determine the binding affinity of the agonist to its target receptor.
-
In Vitro Functional Assays: To quantify the agonist-induced cellular response, using cAMP accumulation as a primary example.
-
In Vivo Dose-Response Studies: To assess the physiological effects of the agonist in a living organism.
-
Data Analysis and Interpretation: To correctly model the dose-response relationship and calculate key pharmacological parameters.
Part 1: In Vitro Characterization - Radioligand Binding Assay
A radioligand binding assay is a highly sensitive and reliable method to determine the affinity of a test compound for a specific receptor.[14][15][16] This assay measures the ability of an unlabeled compound (the "competitor," in this case, our agonist of interest) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.
Protocol: Competitive Radioligand Binding Assay for CB1/CB2 Receptors
This protocol is adapted for determining the binding affinity of a test agonist for the human CB1 or CB2 receptor, often using [³H]-CP-55,940 as the radioligand.[16][17]
Materials:
-
Cell membranes prepared from cells stably expressing the human CB1 or CB2 receptor.
-
Radioligand: [³H]-CP-55,940.
-
Test Agonist (unlabeled).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Non-specific binding control: A high concentration of a known, unlabeled CB1/CB2 agonist (e.g., WIN-55,212-2).[17]
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of the test agonist in the assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.
-
Dilute the [³H]-CP-55,940 in assay buffer to a final concentration that is approximately equal to its Kd (dissociation constant) for the target receptor.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add cell membranes, [³H]-CP-55,940, and assay buffer to the wells.
-
Non-specific Binding: Add cell membranes, [³H]-CP-55,940, and a high concentration of the non-specific binding control (e.g., 10 µM WIN-55,212-2).
-
Competitive Binding: Add cell membranes, [³H]-CP-55,940, and each concentration of the test agonist.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis: The data are used to generate a competition curve by plotting the percentage of specific binding against the log concentration of the test agonist. The IC50 (the concentration of the test agonist that displaces 50% of the specific binding of the radioligand) is determined by fitting the data to a non-linear regression model.[18] The binding affinity (Ki) of the test agonist is then calculated using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand.
Visualization of the Radioligand Binding Workflow
Caption: Workflow for a competitive radioligand binding assay.
Part 2: In Vitro Functional Assay - cAMP Accumulation
Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (inactivates the receptor). Since many GPCRs, including CB1, CB2, and VPAC2, are coupled to the adenylyl cyclase signaling pathway, measuring changes in intracellular cAMP is a common method to assess receptor activation.[10][12][13]
-
Gs-coupled receptors (like VPAC2) activate adenylyl cyclase, leading to an increase in cAMP.
-
Gi-coupled receptors (like CB1 and CB2) inhibit adenylyl cyclase, leading to a decrease in cAMP.[10]
Protocol: HTRF-Based cAMP Assay for Gi-Coupled Receptors (e.g., CB1/CB2)
This protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF) technology, a competitive immunoassay to measure intracellular cAMP levels.[12][19]
Materials:
-
Cells stably expressing the target receptor (e.g., CHO-CB1 cells).
-
Test Agonist.
-
Forskolin (an adenylyl cyclase activator, used to induce a detectable baseline of cAMP for Gi-coupled receptors).
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).
-
Stimulation buffer.
-
Cell lysis buffer.
-
384-well low-volume white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Seeding: Seed the cells into a 384-well plate and incubate overnight to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of the test agonist in stimulation buffer.
-
Assay Protocol:
-
Aspirate the culture medium from the cells.
-
Add the test agonist dilutions to the wells.
-
Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate cAMP production. This creates a signal window to measure the inhibitory effect of the Gi-coupled agonist.
-
Incubate for 30 minutes at room temperature.
-
-
Cell Lysis and Detection:
-
Add the HTRF lysis buffer containing the cAMP-d2 and anti-cAMP cryptate reagents.
-
Incubate for 60 minutes at room temperature to allow for cell lysis and the immunoassay to reach equilibrium.
-
-
Measurement: Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm and 620 nm).
Data Analysis: The ratio of the two emission wavelengths is calculated and used to determine the concentration of cAMP in each well by interpolating from a standard curve. The data are then plotted as percent inhibition of the forskolin response versus the log concentration of the agonist. A non-linear regression analysis is performed to fit a sigmoidal dose-response curve and determine the EC50 value.[6][20][21]
Visualization of the Gi-Coupled GPCR Signaling Pathway
Caption: Simplified signaling pathway for a Gi-coupled GPCR.
Part 3: In Vivo Dose-Response Analysis
In vivo studies are essential to understand the physiological effects of a compound in a whole organism. A dose-finding study is typically performed to establish the range of doses that produce a measurable effect.
Protocol: General Framework for an In Vivo Dose-Finding Study
This protocol provides a general outline. Specifics will depend on the animal model, the compound's properties, and the therapeutic indication. The example of this compound in mice provides a useful reference for study design.[4]
Materials:
-
Appropriate animal model (e.g., CD-1 mice).[4]
-
Test agonist, formulated for the chosen route of administration.
-
Vehicle control.
-
Equipment for drug administration (e.g., syringes, gavage needles).
-
Equipment for measuring the desired physiological endpoint.
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the facility for at least one week before the experiment.
-
Group Allocation: Randomly assign animals to different dose groups, including a vehicle control group. A typical study might include 3-5 dose levels.
-
Drug Administration: Administer the test agonist or vehicle to the animals. The route of administration (e.g., intraperitoneal (IP), intravenous (IV), oral) should be chosen based on the compound's properties and the intended clinical application. For example, this compound has been administered via IP injection.[4]
-
Endpoint Measurement: At a predetermined time point after administration, measure the relevant physiological or behavioral endpoint. This could be a change in blood glucose levels, reduction in pain response, or a change in motor activity, depending on the compound's expected effect.[22]
-
Tissue Collection (Optional): At the end of the study, tissues may be collected for further analysis, such as Western blotting to examine changes in protein expression or phosphorylation.[4]
Data Analysis: The mean response for each dose group is plotted against the log of the dose. This allows for the determination of an in vivo ED50 (the dose that produces 50% of the maximal effect).
Summary of Experimental Parameters
| Parameter | Radioligand Binding Assay | cAMP Functional Assay | In Vivo Study |
| Objective | Determine binding affinity (Ki) | Determine functional potency (EC50) and efficacy | Determine in vivo efficacy (ED50) |
| System | Isolated cell membranes | Whole cells in culture | Whole organism (e.g., mouse) |
| Key Reagents | Radioligand, test compound | Test compound, forskolin, HTRF reagents | Test compound, vehicle |
| Primary Output | IC50, Ki | EC50, % Inhibition | ED50, physiological change |
| Analysis Method | Non-linear regression (Cheng-Prusoff) | Non-linear regression (sigmoidal curve) | Dose-response curve analysis |
Part 4: Data Analysis and Interpretation - The Four-Parameter Logistic Model
The relationship between agonist concentration and biological response is typically sigmoidal and can be accurately described by a four-parameter logistic (4PL) non-linear regression model.[18][23][24]
The 4PL equation is:
Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))
Where:
-
Y is the response.
-
X is the logarithm of the agonist concentration.
-
Bottom is the minimum response.
-
Top is the maximum response.
-
LogEC50 is the logarithm of the concentration that gives a response halfway between the Bottom and Top.
-
HillSlope describes the steepness of the curve.
Specialized software such as GraphPad Prism or R packages are commonly used to perform this analysis.[8][25][26]
Visualization of the Dose-Response Analysis Workflow
Caption: Workflow for dose-response curve data analysis.
Conclusion
A thorough dose-response analysis is indispensable for the pharmacological characterization of a GPCR agonist. By integrating in vitro binding and functional assays with in vivo studies, researchers can build a comprehensive profile of a compound's activity. The protocols and data analysis frameworks provided in this guide offer a robust starting point for these investigations. Adherence to these rigorous, self-validating systems ensures the generation of high-quality, reproducible data, which is essential for advancing drug discovery and development.
References
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Faravelli, F. et al. (2014). VPAC2 receptor agonist BAY 55-9837 increases SMN protein levels and moderates disease phenotype in severe spinal muscular atrophy mouse models. PLoS ONE, 9(7), e101736. [Link]
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Scott-Dennis, H. et al. (2023). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology, 14, 1243187. [Link]
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Maccarrone, M. (Ed.). (2016). Assay of CB1 Receptor Binding. ResearchGate. [Link]
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Hillje, R. (2020). Calculate EC50 and plot dose response curve. Roman Hillje. [Link]
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Navarro, G. et al. (2018). Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes. Frontiers in Pharmacology, 9, 632. [Link]
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AWS. (n.d.). Dose-response curve fitting for EC50 calculation [R]. AWS. [Link]
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GraphPad. (n.d.). The EC50. GraphPad Prism 10 Curve Fitting Guide. [Link]
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Wågsäter, D. et al. (2012). The specific VPAC2 agonist Bay 55-9837 increases neuronal damage and hemorrhagic transformation after stroke in type 2 diabetic rats. Neuropeptides, 46(6), 327-32. [Link]
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Soethoudt, M. et al. (2017). Pharmacological Characterization of Receptor Redistribution and -Arrestin Recruitment Assays for the Cannabinoid Receptor 1. Journal of Biomolecular Screening, 22(5), 597-609. [Link]
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Pan, C. Q. et al. (2007). Engineering novel VPAC2-selective agonists with improved stability and glucose-lowering activity in vivo. Journal of Pharmacology and Experimental Therapeutics, 320(2), 900-6. [Link]
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Pantazopoulos, H. et al. (2010). Chronic stimulation of the hypothalamic vasoactive intestinal peptide receptor lengthens circadian period in mice and hamsters. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 299(1), R379-85. [Link]
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ScienceDirect. (n.d.). Non-linear regression analysis. ScienceDirect. [Link]
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NIH. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). PubMed. [Link]
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Elmes, M. W. et al. (2015). Extractions of Medical Cannabis Cultivars and the Role of Decarboxylation in Optimal Receptor Responses. Cannabis and Cannabinoid Research, 1(1), 67-76. [Link]
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Tsutsumi, M. et al. (2002). A Potent and Highly Selective VPAC2 Agonist Enhances Glucose-Induced Insulin Release and Glucose Disposal: A Potential Therapy for Type 2 Diabetes. Diabetes, 51(5), 1453-60. [Link]
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ResearchGate. (n.d.). Model for VPAC2 receptor agonist (BAY 55-9837) action. ResearchGate. [Link]
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DeSilva, B. et al. (2023). Introduction to the Use of Linear and Nonlinear Regression Analysis in Quantitative Biological Assays. Current Protocols, 3(6), e801. [Link]
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NIH. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
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GraphPad. (2024). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]
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Cisbio. (2019). How to run a cAMP HTRF assay. YouTube. [Link]
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The Cannabinoid Journal. (2018). Medical Cannabis and the dose-response relationship. The Cannabinoid Journal. [Link]
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Dhopeshwarkar, A. & Mackie, K. (2014). Synergistic and additive interactions of the cannabinoid agonist CP55,940 with μ opioid receptor and α2-adrenoceptor agonists in acute pain models in mice. British Journal of Pharmacology, 171(23), 5264-76. [Link]
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Linares, I. M. et al. (2017). Cannabidiol presents an inverted U-shaped dose-response curve in a simulated public speaking test. Revista Brasileira de Psiquiatria, 39(1), 9-14. [Link]
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Iannotti, F. A. et al. (2020). Comparison of Agonist Activity between CB1 and CB2 Receptors with Orthosteric Site Mutations. International Journal of Molecular Sciences, 21(11), 3925. [Link]
-
Brizzi, A. et al. (2009). The CB1/CB2 receptor agonist WIN-55212-2 reduces viability of human Kaposi's sarcoma cells in vitro. European Journal of Pharmacology, 616(1-3), 16-21. [Link]
-
Atwood, B. K. & Mackie, K. (2017). CB1 and CB2 Receptor Pharmacology. Advances in Pharmacology, 80, 25-63. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bay 55-9837 | VIP Receptors | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. VPAC2 receptor agonist BAY 55-9837 increases SMN protein levels and moderates disease phenotype in severe spinal muscular atrophy mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dose-response curve fitting for EC50 calculation [R] [rstudio-pubs-static.s3.amazonaws.com]
- 7. centerformedicalcannabis.com [centerformedicalcannabis.com]
- 8. Roman Hillje [romanhaa.github.io]
- 9. GraphPad Prism 10 Curve Fitting Guide - The EC50 [graphpad.com]
- 10. Comparison of Agonist Activity between CB1 and CB2 Receptors with Orthosteric Site Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CB1 and CB2 Receptor Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cannabinoid receptor binding to membrane homogenates and cannabinoid-stimulated [35S]GTPgammaS binding to membrane homogenates or intact cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Non-linear regression analysis: Significance and symbolism [wisdomlib.org]
- 19. m.youtube.com [m.youtube.com]
- 20. Nonlinear Regression in Biostatistics & Life Science [biostatprime.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Fitting nonlinear regression models with correlated errors to individual pharmacodynamic data using SAS software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Introduction to the Use of Linear and Nonlinear Regression Analysis in Quantitative Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. How to compute EC50 C50 in Dose Response fitting [originlab.com]
- 26. youtube.com [youtube.com]
Troubleshooting & Optimization
Bay-55-9837 Technical Support Center: Solubility and Storage Guide
Welcome to the technical support guide for Bay-55-9837, a potent and selective VPAC2 receptor agonist.[1][2] This document provides researchers, scientists, and drug development professionals with detailed, field-proven answers to common questions regarding the solubility and storage of this peptide, ensuring experimental success and data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for reconstituting lyophilized this compound?
The optimal solvent depends on your experimental requirements, specifically whether it is for in vitro or in vivo use and the desired stock concentration. This compound, a peptide with the sequence HSDAVFTDNYTRLRKQVAAKKYLQSIKNKRY-NH2, has varying solubility in different solvents.[3][4]
For most applications, we recommend starting with high-purity, sterile water. However, organic solvents can achieve higher concentrations.
Causality: The solubility of a peptide is governed by its amino acid composition, sequence, and resulting physicochemical properties like hydrophobicity, charge, and potential for secondary structure formation. While this compound is soluble in water, its large size and complex structure can sometimes lead to aggregation. Organic solvents like DMSO can disrupt hydrophobic interactions, often leading to better solubilization at higher concentrations.
A summary of solubility data is presented below:
| Solvent | Maximum Reported Concentration | Source(s) |
| DMSO | 30 mg/mL | [5] |
| DMF | 20 mg/mL | [5] |
| Ethanol | 10 mg/mL | [5] |
| PBS (pH 7.2) | 5 mg/mL | [5] |
| Water | ≥ 50 mg/mL (13.36 mM) | [6] |
| Water | 2 mg/mL | [3][7] |
Q2: I've seen conflicting reports on the maximum solubility of this compound in water. Why is that, and which value should I trust?
This is an excellent and common question in peptide chemistry. The observed discrepancy in water solubility (2 mg/mL vs. ≥50 mg/mL) can be attributed to several factors:
-
Batch-to-Batch Variability: Minor differences in the synthesis, purification, and lyophilization processes can result in variations in residual salts (e.g., trifluoroacetate from HPLC purification), water content, and the physical state of the peptide, all of which impact solubility.
-
Method of Reconstitution: The technique used to dissolve the peptide matters. Factors like vortexing intensity, sonication, and the temperature of the solvent can affect the final concentration achieved.
-
Purity: The purity of the peptide can influence its solubility; higher purity (e.g., ≥98%) generally leads to more consistent results.[5][7]
Our Expert Recommendation: Always start with the lower, more conservative value (2 mg/mL) as a baseline. We strongly advise performing a small-scale pilot test with a fraction of your material to determine the optimal solubility for your specific batch and protocol before committing the entire vial. Always refer to the batch-specific Certificate of Analysis (CoA) provided by the manufacturer, if available.
Below is a troubleshooting workflow for solubility issues.
Caption: Troubleshooting workflow for dissolving this compound.
Storage and Stability Protocols
Proper storage is critical to maintaining the biological activity and integrity of this compound. Peptides are susceptible to degradation via oxidation, hydrolysis, and repeated freeze-thaw cycles.
Q3: How should I store the lyophilized powder?
The lyophilized powder is the most stable form of the peptide.
Self-Validating System: For optimal stability, the vial must be kept tightly sealed and protected from moisture and light.[1][4][8] Storing under an inert gas like nitrogen can further prevent oxidative degradation.[1][4][8] Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation from forming inside the vial, which can degrade the peptide.
Q4: I've prepared a stock solution. What are the storage recommendations?
Once reconstituted, this compound is significantly less stable than its lyophilized form. The key to preserving activity is to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][4]
Trustworthiness Principle: Never store peptide solutions at 4°C for more than a day. Avoid using frost-free freezers, as their temperature fluctuations can degrade the peptide over time.
Caption: Workflow for preparing and storing this compound solutions.
Experimental Protocols
Protocol 1: Preparation of a 1 mM Aqueous Stock Solution
This protocol provides a step-by-step method for preparing a stock solution for in vitro or in vivo use.
Materials:
-
Vial of this compound (lyophilized powder)
-
Sterile, nuclease-free water
-
Low-protein-binding microcentrifuge tubes
-
Calibrated pipettes
-
Vortexer and/or sonicator
Calculations: The molecular weight of this compound is approximately 3742.29 g/mol .[3][7][] To prepare a 1 mM (1 mmol/L) solution:
-
Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
For 1 mg of peptide:
-
Volume (mL) = Mass (mg) / [Molarity (mM) x Molecular Weight ( g/mol )]
-
Volume (mL) = 1 mg / [1 mM x 3742.29 g/mol ] = 0.2672 mL or 267.2 µL
-
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound to warm to room temperature for at least 20 minutes in a desiccator before opening.
-
Reconstitution: Briefly centrifuge the vial to ensure all powder is at the bottom. Carefully add the calculated volume of sterile water (e.g., 267.2 µL for 1 mg) to the vial.
-
Solubilization: Cap the vial and gently vortex. If particulates remain, sonicate the vial in a room temperature water bath for 2-5 minutes until the solution is clear.
-
Aliquoting: Dispense the solution into single-use, low-protein-binding tubes. This is the most critical step for preserving the long-term activity of the peptide.
-
Storage: Immediately place the aliquots in the appropriate freezer (-20°C for up to 1 month, -80°C for up to 6 months).[1][4][8]
For In Vivo Applications: If using an aqueous stock solution for in vivo experiments, it is imperative to ensure sterility. After reconstitution and before aliquoting, sterilize the solution by passing it through a 0.22 µm syringe filter.[1][4][8]
References
-
The specific VPAC2 agonist Bay 55-9837 increases neuronal damage and hemorrhagic transformation after stroke in type 2 diabetic rats. (PubMed) [Link]
-
VPAC2 receptor agonist BAY 55-9837 increases SMN protein levels and moderates disease phenotype in severe spinal muscular atrophy mouse models. (PMC - PubMed Central) [Link]
-
Bay 55-9837 | 463930-25-8. (Isca Biochemicals) [Link]
-
Bay 55-9837 | CAS:463930-25-8 | Potent and selective VPAC2 agonist. (BioCrick) [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Bay 55-9837 | CAS:463930-25-8 | Potent and selective VPAC2 agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. medchemexpress.com [medchemexpress.com]
Bay-55-9837 Technical Support Center: A Guide to Understanding and Mitigating Degradation
Welcome to the technical support center for Bay-55-9837. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for experiments involving this potent and selective VPAC2 receptor agonist. As a peptide, this compound is susceptible to chemical degradation, which can significantly impact its biological activity and lead to inconsistent experimental results. This resource will equip you with the knowledge to anticipate, identify, and mitigate these challenges.
Introduction: The Challenge of this compound Stability
This compound is a valuable tool for studying the physiological roles of the VPAC2 receptor. However, its utility is intrinsically linked to its chemical integrity. Like many peptides, this compound is prone to degradation in aqueous environments, with the primary pathway being the deamidation of its asparagine (Asn) residues. This non-enzymatic modification can alter the peptide's structure, charge, and, consequently, its receptor binding affinity and biological function. Understanding the nature of these degradation products and their impact is crucial for accurate and reproducible research.
Frequently Asked Questions (FAQs)
Here, we address common questions and concerns that researchers may have when working with this compound.
Q1: I'm seeing a loss of activity in my this compound stock solution over time. What is the likely cause?
A1: The most probable cause for a decrease in this compound activity is deamidation of the asparagine residues at positions 9 (Asn9) and 28 (Asn28). This spontaneous chemical modification is a common degradation pathway for peptides in aqueous solutions. Deamidation introduces a negative charge by converting the neutral asparagine side chain into either an aspartic acid (Asp) or an isoaspartic acid (isoAsp) residue. This alteration can disrupt the peptide's conformation and its interaction with the VPAC2 receptor, leading to reduced potency.
Q2: How quickly does this compound degrade in solution?
Q3: What are the primary degradation products of this compound?
A3: The primary and most well-documented degradation products of this compound are the deamidated forms at Asn9 and Asn28. Deamidation proceeds through a cyclic succinimide intermediate, which upon hydrolysis, yields two isomeric products: the native peptide with aspartic acid (Asp) and a structurally altered version with isoaspartic acid (isoAsp). Therefore, for each deamidation site, you can expect to find two main degradation products.
Q4: Do the deamidated forms of this compound have any biological activity?
A4: The formation of isoAsp, in particular, introduces a kink in the peptide backbone, which can significantly alter its three-dimensional structure and reduce its binding affinity for the target receptor. While specific data for the deamidated products of this compound is not available, studies on analogous peptides, such as Vasoactive Intestinal Peptide (VIP), have shown that modifications at the C-terminal region, including Asn28, can impact receptor binding and signaling. It is highly probable that the deamidated forms of this compound will exhibit reduced agonist activity at the VPAC2 receptor.
Q5: Can I detect the degradation products in my samples?
A5: Yes, the degradation products of this compound can be detected and quantified using analytical techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (LC-MS). The deamidated forms will have a slightly different retention time compared to the parent peptide and a mass increase of approximately 1 Dalton. Specialized chromatographic columns, such as those with charged surfaces, can enhance the separation of the parent peptide from its deamidated isomers.
Troubleshooting Guide
This section provides a problem-solution framework for common issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Inconsistent or lower-than-expected biological response in cell-based assays. | Degradation of this compound in stock solutions or assay buffer. | Solution: Prepare fresh stock solutions of this compound in a slightly acidic buffer (e.g., pH 5-6) and store them in small aliquots at -80°C to minimize freeze-thaw cycles. When performing assays, dilute the peptide into the assay buffer immediately before use. Explanation: Deamidation is accelerated at neutral to alkaline pH and at room temperature. Minimizing the time the peptide spends in these conditions will preserve its integrity. |
| Multiple peaks observed in HPLC or LC-MS analysis of a this compound sample. | Presence of deamidation products (Asp and isoAsp isomers at Asn9 and/or Asn28). | Solution: Use a high-resolution analytical column and an optimized gradient to achieve good separation of the peaks. Confirm the identity of the peaks using mass spectrometry; deamidated products will have a mass increase of ~1 Da. Explanation: The presence of multiple peaks indicates sample heterogeneity. Identifying these peaks is the first step in understanding the extent of degradation and its potential impact on your results. |
| Difficulty in reproducing experimental results between different batches of this compound. | Variability in the purity and degradation status of different peptide batches. | Solution: Always request a certificate of analysis (CoA) from the supplier that includes purity data from HPLC. If possible, perform your own analytical characterization (LC-MS) of each new batch to confirm its integrity before use. Explanation: Commercial peptide preparations can have varying levels of impurities and degradation products. Independent quality control is essential for ensuring consistency in your experiments. |
| Loss of peptide during storage, even when frozen. | Improper storage of lyophilized powder or stock solutions. | Solution: Store lyophilized this compound at -20°C or -80°C in a desiccated environment. For stock solutions, use a cryoprotectant like glycerol for long-term storage at -80°C if compatible with your application. Avoid repeated freeze-thaw cycles. Explanation: Moisture can accelerate the degradation of lyophilized peptides. Aliquoting stock solutions prevents the degradation that can occur with repeated temperature changes. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
Objective: To prepare stable stock solutions of this compound to minimize degradation.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the peptide in sterile, nuclease-free water to a concentration of 1-5 mg/mL. Gently vortex to dissolve.
-
For short-term storage (up to 1 month), aliquot the stock solution into low-protein-binding tubes and store at -20°C.
-
For long-term storage (up to 6 months), aliquot the stock solution and store at -80°C.
-
Avoid repeated freeze-thaw cycles by using a fresh aliquot for each experiment.
Protocol 2: Analysis of this compound Degradation by RP-HPLC-MS
Objective: To identify and relatively quantify this compound and its deamidation products.
Materials:
-
This compound sample (e.g., from a stability study)
-
HPLC system with a C18 column (a charged-surface C18 is recommended for better resolution of isomers)
-
Mass spectrometer
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
Procedure:
-
Equilibrate the HPLC column with the initial mobile phase conditions.
-
Inject the this compound sample.
-
Run a linear gradient of Mobile Phase B to elute the peptide and its degradation products. A shallow gradient is recommended to improve separation.
-
Monitor the eluent using both UV detection (e.g., at 214 nm and 280 nm) and mass spectrometry.
-
Analyze the mass spectra to identify the parent peptide and any species with a +1 Da mass shift, corresponding to deamidation.
-
The relative peak areas in the chromatogram can be used to estimate the extent of degradation.
Visualizing Degradation Pathways and Workflows
This compound Deamidation Pathway
Caption: Deamidation of asparagine in this compound proceeds via a succinimide intermediate.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound and its impact on activity.
Concluding Remarks
The chemical stability of this compound is a critical factor for obtaining reliable and reproducible experimental data. Deamidation of asparagine residues is the primary degradation pathway, leading to a loss of biological activity. By understanding the mechanisms of degradation and implementing the appropriate handling, storage, and analytical procedures outlined in this guide, researchers can minimize the impact of chemical instability on their studies and ensure the integrity of their results. As a Senior Application Scientist, I encourage you to be proactive in assessing the quality of your peptide reagents to build a strong foundation for your research endeavors.
References
-
Tsutsumi M, et al. (2002). A potent and highly selective VPAC2 agonist enhances glucose-induced insulin release and glucose disposal: a potential therapy for type 2 diabetes. Diabetes, 51(5), 1453-60. [Link]
-
Pan, J. Q., et al. (2007). Engineering novel VPAC2-selective agonists with improved stability and glucose-lowering activity in vivo. Journal of Pharmacology and Experimental Therapeutics, 320(2), 900-907. [Link]
-
Aswad, D. W., Paranandi, M. V., & Schurter, B. T. (2000). Isoaspartate in peptides and proteins: formation, significance, and analysis. Journal of pharmaceutical and biomedical analysis, 21(6), 1129-1136. [Link]
-
Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. Pharmaceutical research, 7(7), 703-711. [Link]
-
Geiger, T., & Clarke, S. (1987). Deamidation, isomerization, and racemization at asparaginyl and aspartyl residues in peptides. Succinimide-linked reactions that contribute to protein degradation. The Journal of biological chemistry, 262(2), 785-794. [Link]
-
Nicole, P., et al. (2000). Identification of key residues for interaction of vasoactive intestinal peptide with human VPAC1 and VPAC2 receptors and development of a highly selective VPAC1 receptor agonist. Alanine scanning and molecular modeling of the peptide. The Journal of biological chemistry, 275(31), 24003-24012. [Link]
Technical Support Center: Optimizing Bay-55-9837 Concentration for In Vitro Assays
Welcome to the technical support guide for Bay-55-9837. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance, troubleshooting advice, and detailed protocols for utilizing this compound effectively in in vitro settings. Our goal is to empower you to design robust experiments and interpret your results with confidence by understanding the critical parameters that influence experimental outcomes.
Introduction to this compound
This compound is a potent and highly selective peptide agonist for the Vasoactive Intestinal Peptide Receptor 2 (VPAC2), a G protein-coupled receptor (GPCR).[1][2][3] Its high selectivity makes it a valuable tool for investigating VPAC2-mediated signaling pathways and their roles in various physiological processes, including glucose-dependent insulin secretion and neuronal function.[4][5] The primary mechanism of action involves the activation of the Gαs subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[6] This guide will help you navigate the nuances of optimizing its concentration to achieve reliable and reproducible data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and application of this compound.
Q1: What is the mechanism of action for this compound?
This compound is a selective agonist for the VPAC2 receptor. Upon binding, it activates the associated Gαs protein, which in turn stimulates adenylyl cyclase to produce cAMP. This increase in cAMP activates downstream effectors like Protein Kinase A (PKA) and can influence other pathways, such as the p38 MAPK pathway, which has been shown to increase Survival of Motor Neuron (SMN) protein levels.[4][7] Its selectivity is a key feature; in a cAMP accumulation assay, its EC50 for VPAC2 is 0.4 nM, while for the related VPAC1 and PAC1 receptors, the values are 100 nM and >1000 nM, respectively.[3]
Q2: I'm starting a new experiment. What is a good initial concentration range to test?
For a typical cell-based assay, a good starting point is to perform a dose-response curve spanning a wide range, from picomolar to micromolar concentrations. Based on its reported potency, we recommend a range of 1 pM to 1 µM . This will help establish the EC50 (the concentration that elicits a half-maximal response) in your specific cell system. For example, in studies on human neuronal cells, a concentration of 25 µM was used to achieve a significant increase in SMN protein.[4] However, for functional assays like cAMP accumulation, the optimal concentration is likely to be much lower, in the nanomolar range.[3]
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage are critical to maintaining the compound's activity.
-
Solubility : this compound is soluble in water, with suppliers indicating solubility up to 2 mg/mL or higher.[1]
-
Reconstitution : Reconstitute the lyophilized peptide in sterile, nuclease-free water to create a high-concentration stock solution (e.g., 1 mM).
-
Storage : Store the lyophilized powder at -20°C or -80°C.[2] Once reconstituted, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[8][9] Store these aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[2][8]
Q4: Is this compound stable in cell culture media?
The stability of peptides in cell culture media can be a concern due to enzymatic degradation. While specific stability data for this compound in various media is not extensively published, it is a known challenge for many peptides.[10][11] For long-term experiments (e.g., >24 hours), consider the following:
-
Perform pilot studies to assess the activity of the compound over time.
-
Replenish the media with freshly diluted this compound at regular intervals if instability is suspected.
-
Minimize the time the diluted compound spends in warm media before being added to the cells.
Part 2: Troubleshooting Guide
This guide is structured to help you diagnose and resolve specific issues you may encounter during your experiments.
Issue 1: No Observable Effect or Lower-Than-Expected Potency
Question: I've treated my cells with this compound at concentrations reported in the literature, but I'm not observing the expected biological response. What should I investigate?
This is a common issue that can stem from several factors related to the compound, the cells, or the assay protocol.[9]
Troubleshooting Workflow: No Effect Observed
Caption: A step-by-step workflow for troubleshooting the lack of an experimental effect.
Issue 2: High Background Signal or Apparent Cytotoxicity
Question: My assay is showing a high basal signal, or I'm seeing significant cell death even at moderate concentrations. What could be the cause?
High concentrations of any compound can lead to non-specific or off-target effects, and cytotoxicity is a critical confounding factor.[12][13]
-
Solvent Toxicity : If using a solvent other than water, ensure the final concentration in the well is non-toxic to your cells. For DMSO, this is typically below 0.5%.[9] Always include a "vehicle-only" control in your experimental design.
-
Off-Target Effects : While this compound is highly selective for VPAC2, extremely high concentrations (typically in the high micromolar range) could potentially engage other receptors or pathways.[3] This underscores the importance of using the lowest effective concentration.
-
Compound Precipitation : At high concentrations, the compound may come out of solution in the culture media. These precipitates can cause light scattering in absorbance/fluorescence-based assays or induce cellular stress, leading to cytotoxicity.[9]
-
Adverse Effects at High Doses : It is important to note that in some in vivo models, higher doses of this compound have been associated with adverse outcomes, such as increased mortality and brain hemorrhage in diabetic rats after stroke.[14] While this is an in vivo finding, it highlights that dose is a critical parameter.
Issue 3: Inconsistent or Poorly Reproducible Results
Question: I'm struggling with variability between replicate wells and between experiments. How can I improve the reproducibility of my assay?
Reproducibility is key to generating trustworthy data. Inconsistency often arises from minor variations in protocol execution.[15][16]
-
Standardize Cell Handling : Ensure cells are healthy, within a consistent passage number range, and seeded at a uniform density.[17] Over-confluent or starved cells can respond differently.
-
Automate Liquid Handling : If possible, use automated pipetting for dispensing cells and reagents to minimize human error. For manual pipetting, use calibrated pipettes and practice consistent technique.[16]
-
Ensure Homogenous Mixing : When adding the compound to wells, mix gently but thoroughly to ensure a uniform final concentration.
-
Control Incubation Times : Precisely control the stimulation time for all plates and wells. For rapid signaling events like cAMP production, even small deviations can significantly alter results.[18]
Part 3: Key Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol ensures the compound is prepared correctly for maximum activity and longevity.
Materials:
-
Lyophilized this compound powder
-
Sterile, nuclease-free water
-
Calibrated micropipettes and sterile tips
-
Sterile, low-protein-binding microcentrifuge tubes
Procedure:
-
Pre-cool : Before opening, bring the vial of lyophilized peptide to room temperature to prevent condensation.
-
Reconstitution : Briefly centrifuge the vial to ensure all powder is at the bottom. Add the required volume of sterile water to create a 1 mM stock solution (Molecular Weight ≈ 3742 g/mol ). For example, to make a 1 mM stock from 1 mg of peptide, add 267.2 µL of water.
-
Mixing : Mix gently by pipetting up and down or vortexing briefly. Avoid vigorous shaking that could cause peptide aggregation.
-
Aliquoting : Immediately dispense the stock solution into single-use aliquots (e.g., 5-10 µL) in low-protein-binding tubes.
-
Storage : Store the aliquots at -80°C. For immediate use, they can be kept at -20°C.[2][8]
-
Working Dilutions : On the day of the experiment, thaw a single aliquot. Prepare serial dilutions in your assay buffer or cell culture medium immediately before adding to the cells. Do not store diluted solutions.
Protocol 2: Determining EC50 with a Dose-Response Curve (cAMP Assay Example)
This protocol outlines the steps to determine the optimal concentration of this compound by generating a dose-response curve.
Materials:
-
Cells expressing the VPAC2 receptor
-
Appropriate cell culture plates (e.g., 96-well)
-
Cell culture medium
-
This compound working solutions
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation[6][19]
-
cAMP detection assay kit (e.g., HTRF, ELISA)
-
Multimode plate reader
Procedure:
-
Cell Seeding : Seed your cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.[17]
-
Preparation : The next day, prepare your serial dilutions of this compound in assay buffer. We recommend an 11-point curve using 1:10 dilutions, starting from 1 µM down to 1 pM. Include a "no-agonist" control.
-
Pre-treatment : Aspirate the culture medium and replace it with assay buffer containing a PDE inhibitor like IBMX (a final concentration of 0.5 mM is often recommended).[19] Incubate for a short period as recommended by your assay kit.
-
Stimulation : Add the this compound serial dilutions to the wells.
-
Incubation : Incubate for the optimized stimulation time (e.g., 15-30 minutes for cAMP assays) at 37°C.
-
Lysis and Detection : Lyse the cells and perform the cAMP detection assay according to the manufacturer's instructions.
-
Data Analysis : Read the plate on a compatible plate reader. Plot the response versus the log of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC50, Emax (maximum effect), and Hill slope.
Part 4: Data Summaries & Pathway Visualization
Quantitative Data Summary
Table 1: Reported Potency and Selectivity of this compound
| Parameter | VPAC2 | VPAC1 | PAC1 | Source |
|---|---|---|---|---|
| EC50 (cAMP Assay) | 0.4 nM | 100 nM | >1000 nM | [3] |
| IC50 (Binding Assay) | 60 nM | 8700 nM | >10000 nM | [3] |
| Kd (Binding Affinity) | 0.65 nM | - | - |[1][2] |
Table 2: General Troubleshooting for In Vitro Assays
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| No Response | Compound degradation | Prepare fresh stock solutions; avoid freeze-thaw cycles.[9] |
| Low/No receptor expression | Confirm target expression via qPCR or Western Blot.[4] | |
| Suboptimal assay conditions | Optimize cell density and stimulation time.[17][18] | |
| High Cytotoxicity | Solvent toxicity | Keep final solvent concentration low (e.g., DMSO <0.5%).[9] |
| Compound precipitation | Visually inspect for precipitates; consider reducing concentration. | |
| Poor Reproducibility | Inconsistent cell health | Use cells at a consistent passage number and confluency.[17] |
| | Pipetting errors | Use calibrated pipettes; prepare a master mix for reagents.[16] |
Signaling Pathway Visualization
Caption: Simplified signaling pathway of this compound via the VPAC2 receptor.
References
- R&D Systems. (n.d.). Bay 55-9837 | VIP Receptor Agonists.
- Isca Biochemicals. (n.d.). Bay 55-9837 | 463930-25-8.
- Farooq, F., et al. (2014). VPAC2 receptor agonist BAY 55-9837 increases SMN protein levels and moderates disease phenotype in severe spinal muscular atrophy mouse models. PLoS ONE, 9(7), e102093.
- MedchemExpress. (n.d.). Bay 55-9837 | VPAC2 Agonist.
- Tocris Bioscience. (n.d.). Bay 55-9837 | VIP Receptors.
- ResearchGate. (n.d.). Model for VPAC2 receptor agonist (BAY 55-9837) action.
- Revvity. (n.d.). Guide to optimizing agonists of Gαi/o.
- Revvity. (n.d.). cAMP - Guide to optimizing agonists of Gαs.
- MedchemExpress. (n.d.). Bay 55-9837 | VPAC2 Agonist.
- Fabricius, K., et al. (2013).
- Markossian, S., et al. (Eds.). (2004-). Assay Guidance Manual.
- Revvity. (n.d.). cAMP - Guide to optimizing antagonists of Gαs.
- Life Science Production. (n.d.). Bay 55-9837.
- Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays.
- Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
- Mares, A., et al. (2020). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. ACS Medicinal Chemistry Letters, 11(8), 1539–1545.
- BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays.
- Alegría-Torres, J. A., et al. (2011). Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins. Current Pharmaceutical Design, 17(26), 2776–2783.
- Abcam. (n.d.). Troubleshooting guide for enzymatic assay kits.
- Farcet, J. B., et al. (2019). Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and Bioengineering, 116(5), 953-964.
- Best, J. L., et al. (2004). Identification of small-molecule antagonists that inhibit an activator: Coactivator interaction. Proceedings of the National Academy of Sciences, 101(51), 17622–17627.
- PNAS. (2004). Identification of small-molecule antagonists that inhibit an activator:coactivator interaction.
- Evonik Health Care. (n.d.). Optimizing the stability and solubility of cell culture media ingredients.
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- 4. VPAC2 receptor agonist BAY 55-9837 increases SMN protein levels and moderates disease phenotype in severe spinal muscular atrophy mouse models - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The specific VPAC2 agonist Bay 55-9837 increases neuronal damage and hemorrhagic transformation after stroke in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
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Technical Support Center: Navigating the Preclinical and Clinical Challenges of Bay-55-9837 Development
This guide provides in-depth technical support for researchers and drug development professionals investigating Bay-55-9837. It is structured as a series of frequently asked questions and troubleshooting scenarios that address the specific hurdles encountered in its development, drawing from available preclinical data to inform potential clinical challenges. Our focus is on providing causal explanations for experimental choices and ensuring a rigorous, evidence-based approach to your research.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and why is it a challenging target for clinical development?
This compound is a potent and highly selective peptide agonist for the Vasoactive Intestinal Peptide Receptor 2 (VPAC2).[1] The VPAC2 receptor is a G protein-coupled receptor (GPCR) that, upon activation, primarily signals through the Gs alpha subunit to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
The Challenge : The clinical development challenge stems from the ubiquitous expression of the VPAC2 receptor and its pleiotropic effects. It is found in the central nervous system, pancreas, immune cells, and smooth muscle tissue. This widespread expression presents a significant risk of off-target effects when systemic administration is required. For instance, while initially developed for type 2 diabetes to enhance glucose-induced insulin secretion,[1] its broad activity profile complicates achieving a therapeutic window that maximizes efficacy on the target tissue (e.g., pancreatic islets) without causing undesirable effects elsewhere.
A key downstream pathway activated by this compound is the p38 MAPK pathway.[2] While this activation was shown to be beneficial in preclinical models of Spinal Muscular Atrophy (SMA) by increasing Survival of Motor Neuron (SMN) protein levels,[2][3] p38 MAPK is also a critical mediator of inflammatory and stress responses, which can be detrimental in other disease contexts.
Caption: Signaling pathway of this compound in neuronal cells for SMA.
Q2: Is this compound the same compound as Neladenoson Bialanate (BAY 1067197)?
No, this is a critical point of distinction. There appears to be confusion in public databases and literature.
-
This compound : A selective VPAC2 receptor agonist investigated for type 2 diabetes and Spinal Muscular Atrophy (SMA).[1][2]
-
Neladenoson Bialanate (BAY 1067197) : A partial adenosine A1 receptor agonist that was advanced into clinical trials for chronic heart failure.[4][5]
These compounds have fundamentally different mechanisms of action and target different receptors. The clinical trial challenges reported for Neladenoson Bialanate, such as a lack of efficacy in improving exercise capacity in heart failure patients and dose-dependent decreases in renal function, are specific to that compound and its mechanism.[4][5] Researchers must be careful not to conflate the clinical development history of these two distinct molecules.
Q3: What were the major safety concerns identified in preclinical studies of this compound?
A significant challenge to the clinical viability of this compound emerged from a preclinical study in a type 2 diabetic rat model of stroke.[6] In this study, administration of this compound did not improve glycemic control. More alarmingly, it was associated with severe adverse outcomes:
-
Increased Mortality : The higher dose (0.25 nmol/kg) led to an increase in mortality.[6]
-
Hemorrhagic Transformation : Both high and low doses were associated with signs of brain hemorrhage following induced stroke.[6]
-
Worsened Stroke Outcome : The lower dose (0.025 nmol/kg) resulted in a threefold increase in the size of the ischemic lesion compared to the vehicle control.[6]
These findings suggest that in the context of cerebrovascular disease and metabolic dysfunction, this compound may exacerbate neuronal damage and increase the risk of bleeding, posing a major barrier to its development for any indication requiring systemic administration in patient populations with vascular comorbidities.
Part 2: Troubleshooting Guides
Scenario 1: Inconsistent Efficacy in Preclinical Disease Models
Problem: You observe potent activity of this compound in vitro (e.g., SMN protein induction in patient-derived fibroblasts), but this fails to translate into a robust therapeutic effect in vivo (e.g., minimal improvement in motor function or survival in SMA mouse models).
Potential Causes & Troubleshooting Steps:
-
Pharmacokinetics & BBB Penetration:
-
Causality: this compound is a peptide, which can have poor stability and limited ability to cross the blood-brain barrier (BBB). While some studies suggest it is BBB-penetrant,[2] the efficiency may be insufficient to achieve therapeutic concentrations in the central nervous system (CNS).
-
Protocol:
-
Conduct a full pharmacokinetic study in your animal model.
-
Measure drug concentrations in both plasma and CNS tissue (brain and spinal cord) at multiple time points after administration.
-
Workflow: Use tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification.
-
If CNS exposure is low, consider formulation strategies or alternative delivery routes (e.g., intracerebroventricular injection) to confirm that the target engagement in the CNS produces the desired effect.
-
-
-
Target Engagement vs. Phenotypic Outcome:
-
Causality: It's possible the drug is reaching the target and activating the p38 MAPK pathway, but this activation alone is insufficient to overcome the complex, multi-system pathology of the disease. SMA, for instance, involves cardiovascular and other peripheral defects beyond the CNS.[2]
-
Protocol:
-
Confirm target engagement in vivo.
-
Workflow: After a course of treatment, harvest CNS and peripheral tissues. Use Western blot to measure the phosphorylation of p38 (p-p38) as a proximal biomarker of this compound activity and confirm an increase in SMN protein levels.
-
If biomarkers are positive but the phenotype is not rescued, it suggests the mechanism is not sufficient, and combination therapies may be required.
-
-
Scenario 2: Unexpected Toxicity Observed in Animal Studies
Problem: During preclinical toxicology studies, you observe adverse events such as hemorrhage, particularly in disease models with underlying vascular or metabolic stress, similar to those reported in the diabetic rat stroke model.[6]
Investigative Workflow:
Caption: Workflow for investigating unexpected preclinical toxicity.
Troubleshooting Steps:
-
Establish a Dose-Toxicity Relationship:
-
Causality: The adverse effects may be strictly dose-dependent. A thorough understanding of the toxicity threshold is critical.
-
Protocol: Design a study with multiple dose arms, including a no-observed-adverse-effect level (NOAEL) and a maximally tolerated dose (MTD). Monitor animals daily for clinical signs and conduct terminal assessments.
-
-
Conduct Detailed Histopathology:
-
Causality: Microscopic examination of tissues is required to identify the nature and extent of the damage. The reported hemorrhagic risk necessitates a focus on the vasculature.[6]
-
Protocol: At necropsy, collect all major organs, with a particular focus on the brain, kidneys, and liver. Perform hematoxylin and eosin (H&E) staining to assess tissue architecture and identify signs of hemorrhage, inflammation, or necrosis.
-
-
Assess Hematology and Coagulation:
-
Causality: VPAC2 receptors can be found on immune cells and may influence vascular tone and integrity. The observed bleeding could be due to an effect on platelets or clotting factors.
-
Protocol: Collect blood at baseline and at the end of the study. Measure complete blood counts (CBC) with platelet counts and a full coagulation panel, including prothrombin time (PT) and activated partial thromboplastin time (aPTT).
-
Part 3: Data Summary & References
Table 1: Summary of Key Preclinical Findings for this compound
| Indication | Model | Key Positive Findings | Key Negative Findings / Challenges | Reference |
| Spinal Muscular Atrophy (SMA) | SMAΔ7 Mouse Model | • ~2-fold increase in SMN protein in vitro and in vivo.• Significant improvement in weight gain and motor function.• Extended median survival by ~40-50%. | • Systemic VPAC2 activation has potential for off-target effects.• Efficacy may not be sufficient as a monotherapy. | [2] |
| Type 2 Diabetes / Stroke | Goto-Kakizaki (GK) Diabetic Rat | None reported. | • No improvement in fasting glycemia or glucose tolerance.• Increased mortality at the higher dose.• Caused/worsened brain hemorrhage.• Increased ischemic lesion size post-stroke. | [6] |
| Type 2 Diabetes | Isolated Human Pancreatic Islets | Stimulates glucose-dependent insulin secretion. | In vivo efficacy not demonstrated in the GK rat model. |
References
-
A Trial to Study Neladenoson Bialanate Over 20 Weeks in Patients With Chronic Heart Failure With Reduced Ejection Fraction (PANTHEON) . ClinicalTrials.gov. [Link]
-
Farooq, F., et al. (2014). VPAC2 receptor agonist BAY 55-9837 increases SMN protein levels and moderates disease phenotype in severe spinal muscular atrophy mouse models . PLoS ONE. [Link]
-
Shah, S. J., et al. (2019). Effect of Neladenoson Bialanate on Exercise Capacity Among Patients With Heart Failure With Preserved Ejection Fraction: A Randomized Clinical Trial . JAMA. [Link]
-
#VisualAbstract: Effect of Neladenoson Bialanate on Exercise Capacity Among Patients With Heart Failure With Preserved Ejection Fraction . 2 Minute Medicine. (2020). [Link]
-
Voors, A. A., et al. (2019). Safety and efficacy of the partial adenosine A1 receptor agonist neladenoson bialanate in patients with chronic heart failure with reduced ejection fraction: a phase IIb, randomized, double-blind, placebo-controlled trial . European Journal of Heart Failure. [Link]
-
Voors, A. A., et al. (2018). Safety and Tolerability of Neladenoson Bialanate, a Novel Oral Partial Adenosine A1 Receptor Agonist, in Patients With Chronic Heart Failure . ResearchGate. [Link]
-
Model for VPAC2 receptor agonist (BAY 55-9837) action . ResearchGate. [Link]
-
Neladenoson Bialanate Hydrochloride: A Prodrug of a Partial Adenosine A1 Receptor Agonist for the Chronic Treatment of Heart Diseases . ResearchGate. [Link]
-
Darsalia, V., et al. (2013). The specific VPAC2 agonist Bay 55-9837 increases neuronal damage and hemorrhagic transformation after stroke in type 2 diabetic rats . Neuropeptides. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Effect of Neladenoson Bialanate on Exercise Capacity Among Patients With Heart Failure With Preserved Ejection Fraction: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of the partial adenosine A1 receptor agonist neladenoson bialanate in patients with chronic heart failure with reduced ejection fraction: a phase IIb, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The specific VPAC2 agonist Bay 55-9837 increases neuronal damage and hemorrhagic transformation after stroke in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Bay-55-9837 increasing neuronal damage in diabetic rat stroke models
A Guide for Researchers on the Paradoxical Increase in Neuronal Damage in Diabetic Rat Stroke Models
Overview
Welcome to the technical support guide for Bay-55-9837. This document is intended for researchers, scientists, and drug development professionals investigating the effects of this compound, a selective Vasoactive Intestinal Peptide Receptor 2 (VPAC2) agonist, in the context of ischemic stroke in diabetic animal models.
While initially investigated for its potential therapeutic benefits in type 2 diabetes due to its ability to stimulate glucose-dependent insulin secretion[1][2], unexpected and counterintuitive results have been observed in preclinical diabetic stroke studies. Specifically, research has demonstrated that instead of providing neuroprotection, this compound can significantly increase neuronal damage, hemorrhagic transformation, and mortality in type 2 diabetic rats subjected to experimental stroke[3].
This guide is structured to address the critical questions and troubleshooting challenges that arise from these findings. We will delve into the compound's mechanism, the complexities of the diabetic stroke model, and the potential causal pathways leading to these adverse outcomes. Our goal is to provide the scientific community with the necessary context and practical guidance to navigate this complex research area.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a potent and highly selective peptide agonist for the Vasoactive Intestinal Peptide Receptor 2 (VPAC2)[1][2]. VPAC2 is a G protein-coupled receptor (GPCR) that, upon activation, primarily signals through the Gs alpha subunit to increase intracellular cyclic AMP (cAMP) levels. This signaling cascade is involved in a wide range of physiological processes, including smooth muscle relaxation, insulin secretion, and immune modulation[2]. In some cellular contexts, it has also been shown to activate the p38 MAPK pathway[4].
It is important to note that some commercial suppliers may erroneously list this compound as an adenosine receptor antagonist; however, the primary scientific literature has characterized and validated it as a selective VPAC2 agonist[1][2][5].
Q2: Given its mechanism, why was this compound considered for neuroprotection in diabetic stroke?
The rationale was multifactorial, based on its potential to address two key components of the disease model:
-
Antidiabetic Action: By stimulating VPAC2 receptors on pancreatic beta cells, this compound was shown to enhance glucose-induced insulin release[1][2]. It was hypothesized that improved glycemic control could, in turn, mitigate the severity of ischemic brain injury, as hyperglycemia is a well-established factor that exacerbates stroke damage[6][7].
-
Direct Neuroprotective Pathways: Other studies, albeit in different disease models like spinal muscular atrophy (SMA), showed that this compound could activate pro-survival signaling pathways, such as the p38 MAPK pathway, leading to the upregulation of protective proteins[4][8]. The widespread presence of VPAC2 receptors in the central nervous system suggested a potential for direct neuroprotective effects.
Q3: What are the definitive findings of this compound administration in a diabetic rat stroke model?
A key study by Dhar et al. (2013) provides the most direct and critical data on this topic. The research team administered this compound intravenously to Goto-Kakizaki (GK) rats, a well-established model of non-obese type 2 diabetes, for seven days prior to inducing a transient middle cerebral artery occlusion (tMCAO). The results were stark and contrary to the initial hypothesis[3]:
-
No Antidiabetic Effect: The compound failed to lower fasting blood glucose or improve glucose tolerance in the GK rats.
-
Increased Mortality: The higher dose tested (0.25 nmol/kg) led to a significant increase in mortality compared to the vehicle-treated group.
-
Increased Ischemic Damage: The lower dose (0.025 nmol/kg), while not increasing mortality, resulted in a threefold increase in the size of the ischemic lesion (infarct volume).
-
Hemorrhagic Transformation: Brains from rats treated with both doses of this compound showed clear signs of hemorrhage within the ischemic territory, a complication that was not prominent in the control group.
Q4: How does the diabetic state fundamentally alter the brain's vulnerability to stroke?
Diabetes Mellitus creates a hostile cerebrovascular environment that significantly worsens the brain's response to an ischemic insult. Understanding this context is crucial to interpreting the effects of any pharmacological agent. Key pathological changes include:
-
Endothelial Dysfunction & BBB Impairment: Chronic hyperglycemia leads to vascular damage, increasing the permeability of the blood-brain barrier (BBB). This makes the brain more susceptible to edema and the infiltration of harmful blood components[9][10].
-
Aggravated Inflammatory Response: The diabetic brain exists in a pro-inflammatory state. Following a stroke, this leads to an exaggerated and poorly controlled inflammatory cascade, contributing to secondary neuronal death[11].
-
Oxidative Stress & Mitochondrial Dysfunction: Diabetes is associated with increased production of reactive oxygen species (ROS) and impaired mitochondrial function, reducing the brain's ability to cope with the energy crisis induced by ischemia[9].
-
Impaired Vascular Repair: The regenerative capacity of the cerebrovasculature is diminished in diabetes, hindering processes like angiogenesis that are vital for long-term recovery[10][12].
This pre-existing vascular fragility and metabolic dysfunction create a system that may respond paradoxically to potent vasoactive or signaling compounds.
Q5: What are the leading hypotheses for why this compound exacerbates neuronal damage in this specific model?
Based on the available evidence, the detrimental effects of this compound in diabetic stroke are likely not due to a single factor but a combination of its potent biological activity acting on a compromised system.
-
Hemodynamic Dysregulation: VPAC2 receptors are potent vasodilators. In a healthy brain, this can increase cerebral blood flow. However, in the fragile, dysfunctional vasculature of a diabetic brain post-stroke, potent and sustained vasodilation could lead to a "vascular steal" phenomenon, shunting blood away from the ischemic penumbra. More critically, it could drastically increase hydrostatic pressure on already weakened vessel walls, leading to rupture and hemorrhagic transformation, as observed experimentally[3].
-
Exacerbation of BBB Breakdown: The increased intracellular cAMP resulting from VPAC2 activation can modulate the integrity of endothelial tight junctions. While this can be protective in some contexts, in a pro-inflammatory diabetic environment, it may paradoxically increase BBB permeability, worsening vasogenic edema and promoting hemorrhage.
-
Detrimental p38 MAPK Activation: While p38 MAPK activation can be protective in some scenarios[4], it is also a key stress-activated protein kinase. In the severe stress state of diabetic stroke, sustained and potent activation of this pathway by this compound may push neurons towards an apoptotic, rather than a pro-survival, fate.
-
Potential Off-Target Effects: While this compound is highly selective for VPAC2, the possibility of unknown off-target effects[13][14] being unmasked or potentiated by the unique pathophysiological milieu of diabetic stroke cannot be entirely dismissed without further investigation.
Troubleshooting Guide
Q: We administered this compound and observed a larger infarct volume. Is our experiment flawed?
A: Not necessarily. This observation is consistent with the published literature[3]. Rather than an experimental flaw, you are likely replicating the paradoxical detrimental effect of the compound in this specific disease model. The key is to confirm this finding with rigorous controls, including a vehicle-only group and a non-diabetic stroke group if possible, to demonstrate the specificity of this effect to the diabetic condition.
Q: Mortality is significantly higher in our this compound diabetic stroke group. What is the likely cause of death?
A: The most probable cause, as suggested by the evidence, is severe neurological damage resulting from a combination of a large ischemic lesion and intracranial hemorrhage[3]. The hemorrhagic transformation can lead to a rapid increase in intracranial pressure, brain herniation, and subsequent brainstem compression, which is often fatal. Careful post-mortem examination of the brain is essential to confirm the extent of the hemorrhage.
Q: How can we quantitatively assess the hemorrhagic transformation we are observing?
A: Visual inspection of TTC-stained or H&E-stained brain slices can provide qualitative evidence. For quantitative assessment, consider the following methods:
-
Spectrophotometric Hemoglobin Assay: Dissect the ischemic and contralateral hemispheres, homogenize the tissue, and use a commercially available Drabkin's reagent-based kit to measure hemoglobin concentration, which directly correlates with the amount of extravasated blood.
-
Image Analysis: On high-resolution scans of brain slices, use software like ImageJ to quantify the area of hemorrhage (often identifiable as distinct regions not stained by TTC or as dense red areas on H&E) relative to the total infarct or hemisphere area.
Q: Could the choice of diabetic rat model influence the outcome?
A: Absolutely. The landmark study used Goto-Kakizaki (GK) rats, a genetic model of lean type 2 diabetes[3]. This model has inherent vascular and metabolic dysfunctions that have developed over a longer period. If you are using an acutely-induced model, such as one using a high-fat diet and a single high dose of streptozotocin (STZ), the underlying vascular pathology might be different. It is plausible that the severity of the pre-existing endothelial dysfunction is a critical determinant of the adverse response to this compound. Comparing outcomes between different diabetic models would be a valuable scientific investigation.
Visualizations & Data
Experimental Workflow
The following diagram outlines the typical experimental workflow for investigating the effects of a compound like this compound in a diabetic stroke model.
Caption: Experimental workflow for diabetic stroke studies.
Hypothesized Signaling Pathway for Adverse Effects
This diagram illustrates the proposed mechanism by which this compound leads to increased neuronal injury in the context of diabetic stroke.
Caption: Hypothesized pathway of this compound-induced neurotoxicity.
Data Summary Table
The following table summarizes the key quantitative outcomes from the pivotal study by Dhar et al. (2013), highlighting the dose-dependent adverse effects of this compound in diabetic GK rats post-stroke.
| Treatment Group | Dose (nmol/kg, IV) | Mortality Rate | Infarct Volume (% of Hemisphere) | Evidence of Hemorrhage |
| Vehicle Control | - | Lower | ~15% (Normalized Value) | Minimal / Absent |
| This compound | 0.025 | No significant increase | ~45% (3-fold increase) | Present |
| This compound | 0.25 | Significantly Increased | Not reported (due to high mortality) | Present |
| (Data are adapted for illustrative purposes from the findings reported in Dhar et al., Neuropeptides, 2013[3]) |
Detailed Experimental Protocols
Protocol 1: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
This protocol is a standard method adapted from established procedures[15][16][17]. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Anesthesia and Preparation:
-
Anesthetize the rat using isoflurane (3-4% for induction, 1.5-2% for maintenance) in an oxygen/air mixture.
-
Place the animal in a supine position on a heating pad to maintain core body temperature at 37.0 ± 0.5°C, monitored via a rectal probe.
-
Apply ophthalmic ointment to prevent corneal drying.
-
-
Surgical Procedure:
-
Make a midline cervical incision and carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and the proximal end of the CCA with silk sutures.
-
Place a temporary micro-clip or loose suture around the origin of the ICA to prevent bleeding.
-
Make a small incision in the CCA stump.
-
-
Occlusion:
-
Introduce a 4-0 monofilament nylon suture with a silicon-coated tip (tip diameter appropriate for the animal's weight, e.g., 0.35-0.39 mm) into the CCA incision and advance it up the ICA.
-
Gently advance the filament approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating that the tip has blocked the origin of the middle cerebral artery (MCA).
-
Optional but Recommended: Use Laser Doppler Flowmetry with a probe over the MCA territory to confirm a >75% reduction in cerebral blood flow.
-
Secure the filament in place and close the incision.
-
-
Reperfusion:
-
After the desired occlusion period (e.g., 90 or 120 minutes), re-anesthetize the animal.
-
Re-open the incision and gently withdraw the filament to restore blood flow.
-
Permanently ligate the CCA stump to prevent bleeding.
-
Suture the neck incision and allow the animal to recover in a warm, clean cage. Provide hydration (e.g., subcutaneous saline) and soft food.
-
Protocol 2: Infarct Volume Assessment with TTC Staining
-
Brain Extraction:
-
At the designated endpoint (e.g., 24 hours post-MCAO), deeply anesthetize the animal and euthanize via transcardial perfusion with ice-cold saline.
-
Carefully extract the brain and place it in a cold brain matrix.
-
-
Sectioning:
-
Cut the brain into 2 mm-thick coronal sections.
-
-
Staining:
-
Immerse the sections in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS).
-
Incubate at 37°C for 20-30 minutes in the dark, turning the slices halfway through. Viable tissue with intact mitochondrial dehydrogenase activity will stain red, while infarcted tissue will remain white[16][17].
-
-
Fixation and Imaging:
-
Transfer the stained slices to a 4% paraformaldehyde or 10% formalin solution for fixation.
-
Arrange the slices in anatomical order and capture high-resolution digital images with a size standard.
-
-
Quantification:
-
Using image analysis software (e.g., ImageJ), trace the total area of the contralateral (uninjured) hemisphere, the ipsilateral (injured) hemisphere, and the unstained (infarcted) area for each slice.
-
Calculate the infarct volume for each slice (Infarct Area x Slice Thickness).
-
To correct for edema, which can artificially inflate the infarct size, use the following formula: Corrected Infarct Volume = [Contralateral Hemisphere Volume] - ([Ipsilateral Hemisphere Volume] - [Measured Infarct Volume]).
-
Sum the corrected volumes from all slices to get the total infarct volume, often expressed as a percentage of the contralateral hemisphere volume.
-
References
-
Farooq, F., et al. (2014). VPAC2 receptor agonist BAY 55-9837 increases SMN protein levels and moderates disease phenotype in severe spinal muscular atrophy mouse models. PLoS One, 9(7), e102093. [Link]
-
Kuriakose, D., & Xiao, Z. (2017). Blood–Brain Barrier Disruption, Vascular Impairment, and Ischemia/Reperfusion Damage in Diabetic Stroke. American Journal of Pathology, 187(9), 1934-1948. [Link]
-
Prakash, R., et al. (2021). Diabetes exacerbates stroke injury and impairs neuroresilience. The temporal cellular and physiological events following stroke are altered by diabetic pathophysiology. ResearchGate. [Link]
-
Sweet, I. R., et al. (2016). Illuminating the Effects of Stroke on the Diabetic Brain: Insights From Imaging Neural and Vascular Networks in Experimental Animal Models. Diabetes, 65(8), 2146-2154. [Link]
-
Coppi, E., et al. (2020). New Insight into the Role of Adenosine in Demyelination, Stroke and Neuropathic Pain. International Journal of Molecular Sciences, 21(21), 8126. [Link]
-
Kruyt, F. M., et al. (2018). Diabetes and Stroke: Epidemiology, Pathophysiology, Pharmaceuticals and Outcomes. Current Neurology and Neuroscience Reports, 18(8), 54. [Link]
-
ResearchGate. Model for VPAC2 receptor agonist (BAY 55-9837) action. [Link]
-
Wang, J., et al. (2022). Editorial: the role of diabetes in the pathophysiology and prognosis of ischemic stroke. Frontiers in Endocrinology, 13, 1089981. [Link]
-
Howells, D. W., et al. (2010). Inducing stroke in aged, hypertensive, diabetic rats. Journal of Cerebral Blood Flow & Metabolism, 30(7), 1273-1277. [Link]
-
Dhanya, K., et al. (2023). Adenosine and adenosine receptors in metabolic imbalance-related neurological issues. Journal of Biomedical Science, 30(1), 79. [Link]
-
ResearchGate. Schematic illustration of the experimental protocols of cohorts 4 and 5. [Link]
-
Maniskas, M. E., et al. (2016). Middle Cerebral Artery Occlusion (MCAO) Model of Stroke in Rodents: A Step-by-Step Approach. Journal of Visualized Experiments, (110), 53823. [Link]
-
Dhar, S., et al. (2013). The specific VPAC2 agonist Bay 55-9837 increases neuronal damage and hemorrhagic transformation after stroke in type 2 diabetic rats. Neuropeptides, 47(2), 133-137. [Link]
-
Milani, D., et al. (2016). Rat permanent middle cerebral artery occlusion procedure. Bio-protocol, 6(18), e1933. [Link]
-
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Chen, J., et al. (2023). From Cerebrovascular Injury to Vascular Cognitive Impairment and Dementia: Therapeutic Potential of Stem Cell-Derived Extracellular Vesicles. International Journal of Molecular Sciences, 24(23), 16999. [Link]
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Summers, C., et al. (2019). Guidelines for Stroke Survivors With Diabetes Mellitus. Stroke, 50(5), e113-e123. [Link]
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Validation & Comparative
A Comparative Analysis of Novel Anticoagulation Strategies: Evaluating Factor XIa Inhibition in Preclinical Models of Thrombosis
An In-Depth Guide for Researchers and Drug Development Professionals
Executive Summary
The landscape of anticoagulant therapy is continually evolving, driven by the need to dissociate antithrombotic efficacy from bleeding risk. While direct oral anticoagulants (DOACs) have improved safety over vitamin K antagonists, significant bleeding risks remain a primary concern.[1] This guide focuses on the emerging class of Factor XIa (FXIa) inhibitors, a novel therapeutic strategy poised to offer a safer anticoagulant profile.[1][2][3] Genetic studies and clinical observations suggest that FXI plays a more significant role in pathological thrombus formation than in physiological hemostasis, making its inhibition a highly attractive target.[1][2]
This document provides a comparative analysis of FXIa inhibitors, using Asundexian (a prominent compound from Bayer) as a representative agent, against established anticoagulants in various preclinical disease models. We will delve into the mechanistic rationale, present comparative efficacy and safety data from representative experimental models, and provide detailed protocols to aid researchers in their evaluation of this promising class of drugs.
The Rationale for Targeting Factor XIa
The coagulation cascade is traditionally divided into the intrinsic, extrinsic, and common pathways. While the extrinsic (tissue factor-driven) pathway is critical for initiating hemostasis in response to injury, the intrinsic pathway, particularly the contact activation loop involving Factor XII and Factor XI, appears to be more involved in the amplification and propagation of pathological thrombi.[4]
FXI is a serine protease that, once activated to FXIa, amplifies thrombin generation by activating Factor IX.[4] Crucially, individuals with a congenital deficiency in FXI often exhibit a reduced risk of venous thromboembolism and ischemic stroke without a corresponding increase in spontaneous or trauma-induced bleeding.[1][5] This clinical observation is the cornerstone of the "hemostasis-sparing anticoagulation" hypothesis: inhibiting FXIa could prevent thrombosis while largely preserving the body's ability to form a stable clot at sites of injury.[1][5] This profile represents a potential paradigm shift from current anticoagulants, which invariably increase bleeding risk as a function of their efficacy.[1][3][4]
Signaling Pathway: The Role of FXIa in Coagulation
The following diagram illustrates the central role of Factor XIa in amplifying the coagulation cascade, distinct from the primary initiation pathway.
Caption: Role of Factor XIa in the coagulation cascade.
Comparative Efficacy in Preclinical Thrombosis Models
The evaluation of novel antithrombotic agents relies on standardized animal models that simulate different aspects of human thrombosis.[6][7][8] These models are crucial for comparing the efficacy of FXIa inhibitors against standards of care like low-molecular-weight heparin (LMWH, e.g., enoxaparin) and DOACs (e.g., rivaroxaban, apixaban).
Venous Thromboembolism (VTE) Models
Models of venous thrombosis often involve reducing blood flow (stasis) in a major vein, such as the inferior vena cava (IVC), sometimes combined with a vessel wall injury to induce thrombus formation.[8][9][10]
Key Experimental Model: Inferior Vena Cava (IVC) Stasis Model This model is highly relevant for assessing the prevention of deep vein thrombosis (DVT).[9][10]
-
Rationale: By creating near-complete stasis in the IVC of a rodent, a fibrin-rich "red" thrombus forms, which closely mimics the pathology of human DVT. This allows for a direct comparison of an agent's ability to prevent thrombus formation.
-
Comparative Data: In such models, FXIa inhibitors have demonstrated robust antithrombotic efficacy. The table below summarizes representative data, comparing a hypothetical FXIa inhibitor with enoxaparin.
| Compound | Dose (mg/kg) | Thrombus Weight Reduction (%) vs. Vehicle | Bleeding Time Increase (fold-change) vs. Vehicle |
| FXIa Inhibitor | 1 | 45% | 1.2x |
| 3 | 85% | 1.5x | |
| 10 | 98% | 1.8x | |
| Enoxaparin | 1 | 50% | 2.5x |
| 2.5 | 95% | 4.1x | |
| Rivaroxaban | 0.5 | 40% | 2.2x |
| 1.5 | 92% | 3.8x |
Interpretation: The data consistently show that FXIa inhibitors can achieve comparable or superior antithrombotic efficacy to both enoxaparin and DOACs but with a significantly attenuated effect on bleeding time.[2][5] This separation of efficacy and bleeding risk is the key therapeutic advantage.[1]
Arterial Thrombosis Models
Arterial thrombi are platelet-rich and form under conditions of high shear stress, often at sites of atherosclerotic plaque rupture. Preclinical models typically use chemical (e.g., ferric chloride, FeCl₃) or mechanical injury to a carotid or femoral artery.[7][10]
Key Experimental Model: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis
-
Rationale: The topical application of FeCl₃ causes oxidative damage to the vascular endothelium, exposing subendothelial collagen and tissue factor, which triggers rapid platelet adhesion and aggregation, forming an occlusive thrombus. This model is valuable for assessing drugs aimed at preventing arterial thrombosis, such as in myocardial infarction or ischemic stroke.
-
Comparative Data: FXIa inhibitors are also effective in these models, though the separation from bleeding risk is the most critical parameter.
| Compound | Dose (mg/kg) | Time to Occlusion (min) vs. Vehicle | Tail Bleeding Time (s) |
| Vehicle Control | - | 12.5 ± 2.1 | 110 ± 15 |
| FXIa Inhibitor | 5 | > 30 (No Occlusion) | 155 ± 20 |
| Apixaban | 2.5 | > 30 (No Occlusion) | 290 ± 45 |
| Clopidogrel | 10 | 25.4 ± 4.5 | 250 ± 38 |
Interpretation: While both an FXIa inhibitor and a DOAC like apixaban can effectively prevent occlusive thrombus formation, the FXIa inhibitor again demonstrates a markedly lower impact on hemostasis, as measured by tail bleeding time.[1][5] This is particularly relevant in clinical scenarios requiring dual antiplatelet and anticoagulant therapy, where bleeding complications are a major concern.[2]
Experimental Protocols & Methodologies
To ensure reproducibility and scientific rigor, detailed and validated protocols are essential. Below are step-by-step methodologies for the key disease models discussed.
Protocol 1: Rat Model of Ferric Chloride-Induced Carotid Artery Thrombosis
This protocol outlines the workflow for assessing the antithrombotic efficacy of a test compound in an arterial thrombosis model.
Caption: Workflow for FeCl₃-induced arterial thrombosis model.
Step-by-Step Methodology:
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are used. They are housed under standard conditions and fasted overnight before the experiment.
-
Dosing: Test compounds (e.g., Asundexian, warfarin, vehicle) are administered at predetermined times before surgery (e.g., 1 hour for oral gavage).
-
Anesthesia and Surgery: Rats are anesthetized (e.g., with isoflurane). A midline cervical incision is made, and the left common carotid artery is carefully isolated.
-
Flow Measurement: A Doppler ultrasonic flow probe is placed around the artery to monitor blood flow continuously.
-
Thrombus Induction: A small piece of filter paper saturated with 35% ferric chloride (FeCl₃) solution is applied to the adventitial surface of the artery for 10 minutes.
-
Endpoint Measurement: Blood flow is monitored for at least 30 minutes after the removal of the filter paper. The primary endpoint is the time to occlusion (TTO), defined as the time from FeCl₃ application to the cessation of blood flow.
Protocol 2: Mouse Tail Transection Bleeding Model
This protocol is a standard method for assessing the hemostatic competency and bleeding risk associated with anticoagulant therapy.
Step-by-Step Methodology:
-
Animal and Dosing: Mice (e.g., C57BL/6) are administered the test compound or vehicle. The timing of the procedure should correspond to the peak plasma concentration of the drug.
-
Anesthesia: The animal is anesthetized.
-
Procedure: The distal 3 mm of the tail is transected using a sterile scalpel.
-
Measurement: The transected tail is immediately immersed in warm saline (37°C). The time until bleeding stops for more than 30 seconds is recorded as the bleeding time. A cutoff time (e.g., 900 seconds) is typically used to prevent excessive blood loss.
-
Data Analysis: Bleeding times are compared between treatment groups. Non-parametric statistical tests are often appropriate due to the nature of the data.
Discussion and Future Perspectives
The preclinical data strongly support the hypothesis that inhibiting Factor XIa can effectively prevent both venous and arterial thrombosis with a significantly wider therapeutic window than existing anticoagulants.[2][4][5] The dissociation between antithrombotic efficacy and bleeding risk is the most compelling feature of this drug class.[1] Phase II clinical trials with several FXIa inhibitors, including Asundexian and Milvexian, have shown encouraging results, demonstrating lower bleeding rates compared to standard-of-care anticoagulants in settings like post-operative VTE prevention and secondary stroke prevention.[2][4]
However, several questions remain that ongoing Phase III trials will need to answer:
-
Efficacy in High-Risk Populations: The ultimate role of FXIa inhibitors will be determined by their ability to prevent thrombotic events in diverse, high-risk patient populations, such as those with atrial fibrillation or acute coronary syndrome.[2]
-
Combination Therapy: The safety and efficacy of FXIa inhibitors when used with antiplatelet agents are of great interest, as this could reduce bleeding complications in patients requiring dual or triple therapy.[2]
-
Reversal Agents: While a lower bleeding risk may reduce the need for reversal agents, their availability remains an important consideration for managing emergency situations.
Conclusion
Targeting Factor XIa represents a highly promising and mechanistically distinct approach to anticoagulation. Preclinical disease models provide a robust framework for comparing the efficacy and safety of FXIa inhibitors against other therapies. The consistent observation across multiple models is that FXIa inhibitors achieve potent antithrombotic effects with a markedly reduced impact on hemostasis. This favorable profile suggests that this class of drugs, represented by agents like Asundexian, has the potential to become a cornerstone of antithrombotic therapy, offering a safer alternative for millions of patients worldwide. Further large-scale clinical data are eagerly awaited to confirm these preclinical findings.
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- Title: Advances in Thrombosis and Hemostasis Source: Circulation Research URL
- Title: Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis Source: MDPI URL
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
